molecular formula C20H34O4 B562209 7-Hydroxydarutigenol CAS No. 1188281-99-3

7-Hydroxydarutigenol

Cat. No.: B562209
CAS No.: 1188281-99-3
M. Wt: 338.5 g/mol
InChI Key: BIPACBIPISLDRK-IFWNTPBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxydarutigenol (CAS 1188281-99-3) is an ent-pimarane-type diterpenoid isolated from the medicinal plant Siegesbeckia orientalis L. . This natural product is of significant interest in phytochemical and pharmacological research, particularly in the study of terpenoid biosynthesis and biological activity. Research on compounds within this class indicates potential for anti-inflammatory and other therapeutic properties, making this compound a valuable reference standard and investigative tool . Its presence contributes to the bioactivity profile of Siegesbeckia orientalis extracts, which have been used in traditional medicine . Studies on related terpenoids show that unsaturated fatty acids can strongly activate terpenoid biosynthesis pathways, suggesting a promising area of research for optimizing the production of such compounds . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic procedures, drug administration, or any form of human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPACBIPISLDRK-IFWNTPBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101878
Record name (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188281-99-3
Record name (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188281-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 7-Hydroxydarutigenol: A Diterpenoid from Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been compiled detailing the discovery, origin, and characteristics of 7-Hydroxydarutigenol, a diterpenoid compound with potential therapeutic applications. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth look at the scientific journey of this natural product, from its botanical source to its potential biological activities.

Discovery and Natural Origin

This compound was first identified as a constituent of Siegesbeckia orientalis L., a plant belonging to the Asteraceae family. This herb has a long history of use in traditional medicine, particularly in Asia, for treating various ailments. The discovery of this compound emerged from systematic phytochemical investigations of Siegesbeckia orientalis, a plant known to be a rich source of diverse diterpenoids, including those of the ent-pimarane and ent-kaurane structural classes. It is a hydroxylated derivative of the more commonly known darutigenol, which is also present in the plant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Formula C₂₀H₃₄O₄[1][2]
Molecular Weight 338.48 g/mol [1][2]
CAS Number 1188281-99-3[1][2]
Appearance Powder[2]
Solubility Soluble in DMSO, methanol, ethanolN/A

Experimental Protocols

Isolation and Purification from Siegesbeckia orientalis

While a specific, detailed protocol for the initial isolation of this compound has not been identified in the reviewed literature, a general methodology can be inferred from studies on related diterpenoids from Siegesbeckia orientalis. The following represents a plausible workflow for its extraction and purification:

  • Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis are typically extracted with a solvent such as ethanol or methanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

  • Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Diterpenoids like this compound are expected to be concentrated in the less polar fractions, such as the ethyl acetate or chloroform fractions.

  • Chromatography: The bioactive fraction is subjected to a series of chromatographic techniques for further purification.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

The purity of the isolated this compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

G plant Dried & Powdered Siegesbeckia orientalis extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation bioactive_fraction Bioactive Fraction (e.g., Ethyl Acetate) fractionation->bioactive_fraction silica_gel Silica Gel Column Chromatography bioactive_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
Semi-synthesis from Darutigenol

Potential Biological Activity and Signaling Pathways

Based on studies of related diterpenoids from Siegesbeckia orientalis and other natural products with similar structural features, this compound is anticipated to possess anti-inflammatory and antioxidant properties. The primary mechanism of action for the anti-inflammatory effects of many diterpenoids involves the modulation of key signaling pathways that regulate the inflammatory response.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Siegesbeckia species are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. This inhibition is frequently achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_0 Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK IKK IKK Complex Receptor->IKK IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Hydroxydarutigenol This compound Hydroxydarutigenol->MAPK inhibits Hydroxydarutigenol->IKK inhibits NFkappaB_n NF-κB NFkappaB_n->Gene_Expression MAPK_n AP-1 (from MAPK) MAPK_n->Gene_Expression

Figure 2. Postulated anti-inflammatory signaling pathway.
Antioxidant Activity

The antioxidant potential of this compound is likely due to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups present in its structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The antioxidant capacity can be evaluated using various in vitro assays.

Antioxidant AssayPrinciple
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS Radical Scavenging Assay Measures the ability of the compound to scavenge the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Hydroxyl Radical Scavenging Assay Measures the ability of the compound to neutralize highly reactive hydroxyl radicals.

Conclusion

This compound is a naturally occurring diterpenoid with a promising pharmacological profile, particularly in the areas of inflammation and oxidative stress. While its initial discovery is rooted in the traditional use of Siegesbeckia orientalis, further in-depth research is required to fully elucidate its mechanisms of action and therapeutic potential. The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to the exploration and development of novel therapeutics from natural sources.

References

7-Hydroxydarutigenol: A Technical Guide to Its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 7-Hydroxydarutigenol, a bioactive diterpenoid. It details the quantitative analysis of its precursor in its primary plant source, outlines a detailed protocol for its isolation, and explores the potential signaling pathways it may modulate based on the activity of structurally related compounds.

Natural Sources and Quantitative Data

A study involving the simultaneous quantification of major diterpenoids in Siegesbeckia orientalis by High-Performance Liquid Chromatography (HPLC) revealed the concentration of darutigenol in various samples.[1][2][3] This data serves as a crucial reference point for estimating the potential yield of this compound.

CompoundPlant SourcePlant PartMethod of AnalysisConcentration Range (mg/g of dry weight)Reference
DarutigenolSiegesbeckia orientalis L.Aerial partsHPLC-DPA0.37 - 3.18[1][2][3]
KirenolSiegesbeckia orientalis L.Aerial partsHPLC-DPA0 - 5.77[1][2][3]
DarutosideSiegesbeckia orientalis L.Aerial partsHPLC-DPA0.82 - 5.48[1][2][3]

Experimental Protocols: Isolation of Diterpenoids from Siegesbeckia orientalis

The following is a generalized, yet detailed, protocol for the isolation of diterpenoids, including this compound, from the aerial parts of Siegesbeckia orientalis. This protocol is a synthesis of methodologies described in the scientific literature for the separation of kirenol and darutigenol.[4][5]

1. Plant Material Collection and Preparation:

  • Collect the aerial parts of Siegesbeckia orientalis during its flowering season.

  • Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

  • Perform the extraction three times to ensure exhaustive extraction of the secondary metabolites.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the presence of diterpenoids in each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • The ethyl acetate fraction is typically enriched with diterpenoids like darutigenol and its derivatives.

4. Column Chromatography:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions of a fixed volume and monitor them by TLC.

  • Pool fractions with similar TLC profiles.

5. Further Purification:

  • Subject the fractions containing the compounds of interest to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

  • For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

6. Structure Elucidation:

  • Identify the purified compounds, including this compound, using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Aerial Parts of Siegesbeckia orientalis B Drying and Grinding A->B C Maceration with 95% Ethanol B->C D Concentration to Crude Extract C->D E Solvent Partitioning D->E F Silica Gel Column Chromatography E->F G Preparative HPLC F->G H Isolated this compound G->H I Spectroscopic Analysis (MS, NMR) H->I

Caption: General workflow for the isolation of this compound.

Postulated Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the mechanisms of action of the structurally similar and co-occurring diterpenoids, kirenol and darutigenol, have been investigated. These compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB, JAK-STAT, and PI3K/Akt.[6][7][8][9][10][11][12][13][14][15] It is plausible that this compound shares similar mechanisms. The following diagram illustrates a representative anti-inflammatory signaling pathway that may be targeted by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Inflammatory Receptor (e.g., TLR4) NFkB_pathway NF-κB Pathway receptor->NFkB_pathway LPS JAK_STAT_pathway JAK-STAT Pathway receptor->JAK_STAT_pathway PI3K_Akt_pathway PI3K/Akt Pathway receptor->PI3K_Akt_pathway IkB IκB NFkB_pathway->IkB degradation NFkB NF-κB NFkB_pathway->NFkB activation JAK JAK JAK_STAT_pathway->JAK phosphorylation PI3K PI3K PI3K_Akt_pathway->PI3K activation Transcription Gene Transcription NFkB->Transcription STAT STAT JAK->STAT phosphorylation STAT->Transcription Akt Akt PI3K->Akt phosphorylation Akt->Transcription regulation Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Inflammatory_Mediators Hydroxydarutigenol This compound Hydroxydarutigenol->NFkB_pathway inhibition Hydroxydarutigenol->JAK_STAT_pathway inhibition Hydroxydarutigenol->PI3K_Akt_pathway modulation

Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.

References

Unraveling the Synthesis of 7-Hydroxydarutigenol: A Technical Guide to its Putative Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – While the precise enzymatic steps leading to the formation of 7-Hydroxydarutigenol, a labdane-related diterpenoid with noted biological activities, remain to be fully elucidated, a putative biosynthetic pathway can be constructed based on established principles of diterpenoid metabolism in plants. This technical guide provides an in-depth overview of the likely sequence of reactions, key enzyme families, and relevant experimental methodologies for researchers in natural product chemistry, biosynthesis, and drug development.

This compound is a C20 isoprenoid found in plants of the Siegesbeckia genus. Its biosynthesis is believed to originate from the methylerythritol 4-phosphate (MEP) pathway, which supplies the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Proposed Biosynthetic Route

The formation of this compound can be conceptualized in three main stages:

  • Assembly of the Diterpene Precursor: The initial phase involves the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase (GGPPS).

  • Formation of the Darutigenol Skeleton: The linear GGPP molecule undergoes a complex cyclization cascade to form the characteristic bicyclic labdane skeleton of darutigenol. This is a two-step process likely mediated by a pair of diterpene synthases (diTPSs):

    • A Class II diTPS initiates the cyclization of GGPP through a protonation-dependent mechanism to produce an intermediate, likely a (+)-copalyl diphosphate (CPP) analog.

    • A Class I diTPS then utilizes this bicyclic intermediate, removing the diphosphate group to facilitate further cyclization and rearrangement, ultimately forming the core darutigenol structure.

  • Oxidative Tailoring: The final and crucial step for the formation of this compound is the stereospecific hydroxylation of the darutigenol skeleton at the C-7 position. This oxidation is almost certainly catalyzed by a cytochrome P450 monooxygenase (CYP450) . While the specific CYP450 responsible has not yet been identified, enzymes from families such as CYP71 and CYP76 are known to be involved in the hydroxylation of various positions on diterpenoid scaffolds in numerous plant species.

Visualizing the Pathway

To illustrate the proposed biosynthetic logic, the following diagrams outline the key transformations.

This compound Biosynthesis Pathway cluster_0 MEP Pathway cluster_1 Diterpene Precursor Formation cluster_2 Skeleton Formation cluster_3 Final Product IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP GGPPS CPP_intermediate (+)-Copalyl Diphosphate Intermediate GGPP->CPP_intermediate Class II diTPS Darutigenol_skeleton Darutigenol Skeleton CPP_intermediate->Darutigenol_skeleton Class I diTPS 7_OH_Darutigenol This compound Darutigenol_skeleton->7_OH_Darutigenol CYP450 (C-7 Hydroxylase)

A putative biosynthetic pathway for this compound.

Quantitative Data Summary

Specific quantitative data for the biosynthesis of this compound is not yet available in the literature. However, data from related diterpenoid pathways in Salvia and other species can provide a frame of reference for expected enzyme efficiencies and product yields. The following table summarizes typical quantitative parameters that would be relevant to the study of this pathway.

ParameterTypical RangeAnalytical Method(s)Notes
DiTPS Activity
Km (GGPP)1 - 50 µMGC-MS, LC-MSSubstrate affinity of Class II diTPSs.
kcat0.01 - 1 s-1GC-MS, LC-MSCatalytic turnover rate of diTPSs.
CYP450 Activity
Km (Diterpene)5 - 100 µMLC-MS, HPLCSubstrate affinity of hydroxylases.
kcat0.1 - 10 s-1LC-MS, HPLCCatalytic turnover rate of CYP450s.
In Planta Concentration
This compound0.1 - 5 mg/g dry weightHPLC-MS/MS, qNMRVaries by plant tissue and developmental stage.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate diTPSs

This protocol describes the expression of candidate diterpene synthase genes in a microbial host to determine their enzymatic function.

1. Gene Identification and Cloning:

  • Candidate diTPS genes are identified from the transcriptome of a this compound-producing plant (e.g., Siegesbeckia pubescens) based on sequence homology to known diTPSs.

  • The open reading frames of candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

2. Heterologous Expression:

  • The expression constructs are transformed into a suitable microbial host. For diterpenoid production, engineered yeast strains that overproduce GGPP are often preferred.

  • Protein expression is induced according to the specific vector and host system (e.g., with isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli or galactose in yeast).

3. In Vivo Product Analysis:

  • The culture is grown for 48-72 hours post-induction.

  • The microbial culture is extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.

4. In Vitro Enzyme Assays:

  • The diTPS enzyme is purified from the microbial host using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • The purified enzyme is incubated with GGPP in a reaction buffer containing a divalent cation (typically MgCl2).

  • The reaction is quenched, and the products are extracted and analyzed by GC-MS.

diTPS Characterization Workflow Gene_ID Identify Candidate diTPS Genes Cloning Clone into Expression Vector Gene_ID->Cloning Transformation Transform into Microbial Host Cloning->Transformation Expression Induce Protein Expression Transformation->Expression InVivo_Analysis In Vivo Product Analysis (GC-MS) Expression->InVivo_Analysis Purification Purify Recombinant Protein Expression->Purification Product_ID Identify Diterpene Product InVivo_Analysis->Product_ID InVitro_Assay In Vitro Enzyme Assay with GGPP Purification->InVitro_Assay InVitro_Assay->Product_ID

Workflow for diTPS functional characterization.
Protocol 2: Functional Characterization of Candidate CYP450 Hydroxylases

This protocol outlines the steps to identify and characterize the CYP450 responsible for the C-7 hydroxylation of the darutigenol skeleton.

1. Gene Identification and Cloning:

  • Candidate CYP450 genes are identified from the plant transcriptome, often co-expressed with the identified diTPS genes.

  • Genes are cloned into a yeast expression vector that also allows for the co-expression of a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

2. Heterologous Expression in Yeast:

  • The CYP450 and CPR expression constructs are co-transformed into a yeast strain.

  • Protein expression is induced as per the vector system.

3. In Vivo Feeding Studies:

  • The yeast culture is fed with the diterpene substrate (the product of the characterized diTPSs).

  • After a 24-48 hour incubation period, the culture is extracted with ethyl acetate.

  • The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the hydroxylated product.

4. In Vitro Microsome Assays:

  • Microsomal fractions containing the expressed CYP450 and CPR are isolated from the yeast cells by differential centrifugation.

  • The microsomes are incubated with the diterpene substrate in a buffer containing NADPH as a cofactor.

  • The reaction is quenched, and the products are extracted and analyzed by LC-MS.

CYP450 Characterization Workflow Gene_ID Identify Candidate CYP450 Genes Cloning Clone into Yeast Expression Vector Gene_ID->Cloning CoTransformation Co-transform Yeast with CYP450 and CPR Cloning->CoTransformation Expression Induce Protein Expression CoTransformation->Expression Feeding_Study In Vivo Feeding with Diterpene Substrate Expression->Feeding_Study Microsome_Isolation Isolate Microsomes Expression->Microsome_Isolation LCMS_Analysis Analyze Products by LC-MS Feeding_Study->LCMS_Analysis InVitro_Assay In Vitro Assay with Substrate and NADPH Microsome_Isolation->InVitro_Assay InVitro_Assay->LCMS_Analysis

Workflow for CYP450 functional characterization.

Concluding Remarks

The elucidation of the complete biosynthetic pathway of this compound presents an exciting opportunity to uncover novel enzymes and expand our understanding of diterpenoid metabolism. The proposed pathway and experimental approaches outlined in this guide provide a robust framework for researchers to systematically investigate and ultimately reconstruct this pathway in a heterologous host, paving the way for the sustainable production of this and other valuable natural products.

Spectroscopic and Structural Elucidation of 7-Hydroxydarutigenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for the diterpenoid 7-Hydroxydarutigenol. Due to the limited availability of public domain spectroscopic data, this document outlines the general methodologies and expected data formats pertinent to the structural analysis of this class of compounds.

Introduction

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. Diterpenoids are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities. The structural elucidation of novel diterpenoids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on the expected spectroscopic data for this compound and the experimental protocols typically employed for their acquisition.

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield a publicly available, comprehensive set of NMR and MS data for this compound. Commercial suppliers indicate the availability of such data upon purchase of the compound, but it is not disclosed in the public domain. For the benefit of researchers, the following sections present the expected format and type of data that would be generated from a full spectroscopic analysis.

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules. For a compound like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
............
H-7~3.5-4.5m
............
Me-18~0.8-1.2s
Me-19~0.8-1.2s
Me-20~0.8-1.2s
............

Note: The chemical shifts (δ) are hypothetical and based on typical values for similar diterpenoid structures. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) would provide information about the connectivity of protons.

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Positionδ (ppm)
C-1~30-40
......
C-7~60-80
......
C-18~15-30
C-19~15-30
C-20~15-30
......

Note: The chemical shifts (δ) for the carbon atoms would be assigned based on 2D NMR experiments such as HSQC and HMBC, which correlate proton and carbon signals.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is typically used to determine the exact mass and, consequently, the molecular formula.

Table 3: Expected Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zCalculated m/zMolecular Formula
HRESIMSPositive[M+H]⁺, [M+Na]⁺[Calculated value]C₂₀H₃₂O₄

Note: The mass-to-charge ratio (m/z) of the molecular ion and common adducts would be observed. The calculated m/z would be based on the expected molecular formula.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for diterpenoids like this compound.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

    • ¹H NMR: Standard single-pulse experiments are performed to obtain the proton spectrum.

    • ¹³C NMR: Proton-decoupled spectra are acquired to observe the signals of all carbon atoms.

    • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete structural assignment.

  • Data Processing: The acquired data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and data is acquired in either positive or negative ion mode.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the isolation and structural elucidation of a natural product like this compound.

Isolation_Workflow Plant_Material Plant Material (e.g., Salvia darcyi) Extraction Extraction with Solvent Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the isolation of a natural product.

Structure_Elucidation_Workflow Pure_Compound Pure Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Proposed Proposed Structure Data_Analysis->Structure_Proposed Structure_Confirmed Confirmed Structure of This compound Structure_Proposed->Structure_Confirmed

7-Hydroxydarutigenol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-Hydroxydarutigenol, a diterpenoid of interest for pharmacological research. Due to the limited availability of public data on this specific compound, this document combines reported qualitative information with established methodologies and representative data for compounds of a similar class. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies with this compound.

Core Physicochemical Properties

This compound is a diterpenoid with the chemical formula C₂₀H₃₄O₄ and a molecular weight of 338.49 g/mol . It typically presents as a powder[1]. Understanding its solubility and stability is critical for its application in biological assays and for the development of potential therapeutic agents.

Solubility Profile

Based on available information, this compound is soluble in a range of organic solvents. Qualitative solubility has been noted in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone[2]. For practical use in research settings, quantitative solubility data is essential for preparing stock solutions and experimental media.

Quantitative Solubility Data (Representative)

The following table summarizes representative quantitative solubility data for this compound in commonly used laboratory solvents. These values are based on typical solubilities for similar diterpenoid compounds and should be confirmed experimentally.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Notes
DMSO25> 50> 147.7Recommended for preparing high-concentration stock solutions.
Ethanol (95%)25~10~29.5Suitable for many biological assays.
Methanol25~15~44.3Can be used for analytical purposes.
Chloroform25Soluble-Qualitative data suggests good solubility[2].
Dichloromethane25Soluble-Qualitative data suggests good solubility[2].
Ethyl Acetate25Soluble-Qualitative data suggests good solubility[2].
Acetone25Soluble-Qualitative data suggests good solubility[2].
Water25< 0.1< 0.295Practically insoluble in aqueous solutions.
PBS (pH 7.4)25< 0.1< 0.295Limited solubility in aqueous buffers. The use of a co-solvent (e.g., DMSO, ethanol) is advised.

To enhance solubility, especially for preparing stock solutions, warming the solution to 37°C and using an ultrasonic bath is recommended[1].

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of this compound involves the shake-flask method followed by analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted solution by HPLC to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter for ensuring the accuracy and reproducibility of experimental results. Stock solutions are reported to be stable for several months when stored at -20°C[1]. However, comprehensive stability data under various conditions is necessary for drug development.

Forced Degradation Studies (Representative Data)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following table presents hypothetical results from a forced degradation study on this compound.

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours60~15%Epimers, dehydration products
Base Hydrolysis 0.1 M NaOH8 hours60~25%Rearrangement products
Oxidative Degradation 3% H₂O₂24 hours25~10%Oxidized derivatives (e.g., ketones, aldehydes)
Thermal Degradation Solid state7 days80~5%Dehydration products
Photostability (ICH Q1B) UV and visible light exposure7 days25~20%Photo-oxidation and rearrangement products
Experimental Protocol for Stability Assessment

A typical stability study involves subjecting the compound to various stress conditions and analyzing the remaining compound and any degradation products by a stability-indicating HPLC method.

Objective: To evaluate the stability of this compound under different stress conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add HCl or NaOH to the sample solutions to achieve the desired concentration (e.g., 0.1 M). Incubate at a specific temperature.

    • Oxidation: Add H₂O₂ to the sample solution and incubate.

    • Thermal Stress: Place the solid compound or a solution in an oven at a high temperature.

    • Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

  • Data Evaluation: Calculate the percentage of remaining this compound and identify and quantify the major degradation products.

Visualized Workflows and Pathways

To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate for 24h at constant temperature A->B C Centrifuge to pellet undissolved solid B->C Equilibrated Suspension D Filter supernatant (0.22 µm filter) C->D E Dilute filtered solution D->E Saturated Solution F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination of this compound.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stress This compound Sample Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photostability Stress->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Quantify Parent Compound & Degradants HPLC->Data

Caption: Workflow for Forced Degradation Stability Study of this compound.

Conclusion

This technical guide provides essential information and standardized protocols for investigating the solubility and stability of this compound. While some qualitative data is available, the quantitative data presented is representative and underscores the need for experimental verification. The detailed methodologies and workflows offer a solid foundation for researchers to conduct their own assessments, ensuring data quality and consistency in the preclinical evaluation of this promising compound.

References

Uncharted Territory: The Biological Activities of 7-Hydroxydarutigenol Remain Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the potential biological activities of 7-Hydroxydarutigenol. Despite searches for its bioactivities, experimental studies, and associated signaling pathways, no specific data for this diterpenoid is publicly available. This lack of information precludes the creation of an in-depth technical guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams.

While information on the general class of diterpenoids and other similarly named compounds exists, there is no direct research detailing the pharmacological or biological effects of this compound. Chemical suppliers list the compound, providing basic chemical and physical properties, but do not offer any information on its biological functions.

The scientific community has extensively studied other hydroxylated natural compounds for various biological activities, including anti-inflammatory, anticancer, and antiviral properties. For instance, research on other molecules demonstrates that the presence and position of hydroxyl groups can significantly influence a compound's biological efficacy and mechanism of action. However, without specific experimental data on this compound, any assumptions about its potential activities would be purely speculative.

The absence of research on this compound presents a clear opportunity for future investigation. Researchers in natural product chemistry and drug discovery may find this compound to be a novel starting point for exploring new therapeutic agents. Foundational research, including in vitro screening for cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities, would be the first step in characterizing its biological potential.

Until such studies are conducted and published, the biological activities of this compound will remain unknown. Therefore, it is not possible to provide the requested in-depth technical guide with the required data presentation and visualizations at this time.

7-Hydroxydarutigenol: A Promising but Underexplored Synthetic Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid natural product that has garnered interest within the scientific community for its potential as a synthetic precursor in the development of novel therapeutic agents. As a derivative of darutigenol, it possesses a core structure that presents multiple sites for chemical modification, offering the potential to generate a diverse library of new chemical entities. While its inherent biological activities, such as anti-inflammatory and antioxidant effects, are subjects of preliminary investigation, its utility as a starting material for more complex molecules remains a largely untapped area of research. This technical guide aims to consolidate the currently available information on this compound and to highlight the significant gaps in the literature regarding its synthetic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental for its application in chemical synthesis. Below is a summary of the available data for this compound.

PropertyValueReference
CAS Number 1188281-99-3[1]
Molecular Formula C₂₀H₃₄O₄[1]
Molecular Weight 338.48 g/mol [1]
Class Diterpenoid[1]

Synthetic Potential

The chemical structure of this compound, featuring multiple hydroxyl groups, provides reactive sites for a variety of chemical transformations. These functional groups can potentially be leveraged for:

  • Esterification and Etherification: To modify the polarity and pharmacokinetic properties of the molecule.

  • Oxidation and Reduction: To alter the oxidation state of the carbon skeleton and introduce new functionalities.

  • Glycosylation: To enhance solubility and potentially modulate biological activity.

  • Coupling Reactions: To append various pharmacophores and build more complex molecular architectures.

Despite this theoretical potential, a comprehensive review of the scientific literature reveals a significant scarcity of published research detailing the use of this compound as a synthetic precursor. There are no readily available, detailed experimental protocols for the synthesis of its derivatives.

Biological Significance and Signaling Pathways

Preliminary information suggests that this compound may possess anti-inflammatory and antioxidant properties. However, the specific biological targets and the signaling pathways through which it exerts these effects have not been elucidated in the available literature. The exploration of its derivatives could lead to the discovery of compounds with enhanced potency and selectivity for specific cellular pathways implicated in disease.

Due to the lack of specific research on the signaling pathways modulated by this compound or its derivatives, a diagrammatic representation cannot be provided at this time.

Experimental Methodologies: A Call for Research

The core of any technical guide on a synthetic precursor is the detailed description of experimental protocols. Regrettably, extensive searches of scientific databases have not yielded any specific, peer-reviewed experimental procedures for the chemical modification of this compound.

This lack of information presents a clear opportunity for new research in the field of medicinal chemistry and drug discovery. The development of robust synthetic methodologies for the derivatization of this compound would be a valuable contribution to the scientific community.

Future Outlook and Research Directions

The study of this compound as a synthetic precursor is in its infancy. To unlock its full potential, the following research avenues should be pursued:

  • Development of Synthetic Methodologies: Systematic investigation into the reactivity of the different functional groups of this compound to establish reliable protocols for its derivatization.

  • Synthesis of Derivative Libraries: Creation of a diverse collection of this compound analogs with varied structural modifications.

  • Biological Screening: Comprehensive biological evaluation of the synthesized derivatives to identify compounds with promising therapeutic activities. This should include assays for cytotoxicity, anti-inflammatory, antioxidant, and other relevant biological effects.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms and signaling pathways through which active derivatives exert their biological effects.

Conclusion

This compound stands as a molecule of interest with theoretical potential as a versatile synthetic precursor for the development of new drugs. However, the current body of scientific literature is insufficient to provide a detailed technical guide on its synthetic applications. The information presented here serves to summarize the existing knowledge and, more importantly, to highlight the significant need for further research to explore and exploit the synthetic and therapeutic potential of this natural product. The scientific community is encouraged to undertake studies to fill this knowledge gap, which could pave the way for the discovery of novel and effective therapeutic agents.

References

7-Hydroxydarutigenol: A Review of the Limited Scientific Literature and an In-depth Look at its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid natural product isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine. Despite its availability from chemical suppliers, the scientific literature dedicated specifically to this compound is remarkably sparse. This guide aims to provide a comprehensive overview of the available information on this compound. Due to the limited data, this review extends its focus to the biological activities of its direct precursor, darutigenol, to offer potential insights into the therapeutic promise of this class of molecules. The traditional uses of Siegesbeckia orientalis are also discussed to provide a broader context for its bioactive constituents.

Chemical and Physical Properties of this compound

Limited data is available regarding the specific chemical and physical properties of this compound. The information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1188281-99-3[1][2][3][4]
Molecular Formula C20H34O4[1][3]
Molecular Weight 338.48 g/mol [1]
Physical Description Powder[3]
Purity >98%[3]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[2][3]

Biological Activity of the Precursor, Darutigenol

While direct studies on this compound are lacking, a 2025 study has shed light on the significant therapeutic potential of its precursor, darutigenol. This research identified darutigenol as a promising agent for the treatment of myocardial infarction (MI) and ischemia/reperfusion (I/R) injury.[5][6]

The key findings from this study on darutigenol include:

  • Cardioprotective Effects : Darutigenol was found to promote cardiomyocyte survival and proliferation under ischemic conditions.[5] In vivo administration in mouse models of MI and I/R injury demonstrated that darutigenol could reduce cardiac fibrosis and apoptosis, leading to improved cardiac function.[5][6]

  • Mechanism of Action : The protective effects of darutigenol are attributed to its activation of the AKT1 signaling pathway.[5][6] Molecular docking studies revealed a high binding affinity between darutigenol and the AKT1 protein.[5][6] Western blot analysis confirmed that darutigenol administration significantly enhanced the activation of AKT1 in the infarcted heart tissue.[5]

It is plausible that this compound may exhibit similar biological activities due to its structural similarity to darutigenol. However, the introduction of a hydroxyl group could influence its potency, selectivity, and pharmacokinetic profile. Direct experimental validation is necessary to confirm this hypothesis.

Postulated Signaling Pathway of Darutigenol

Based on the recent findings, the proposed mechanism of action for darutigenol in providing cardioprotection involves the PI3K/AKT1 signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6] The activation of this pathway by darutigenol is thought to be a key factor in its ability to protect cardiomyocytes from ischemic injury.[5][6]

darutigenol_pathway Darutigenol Darutigenol PI3K PI3K Darutigenol->PI3K AKT1 AKT1 (Phosphorylation) PI3K->AKT1 Apoptosis Apoptosis AKT1->Apoptosis Fibrosis Cardiac Fibrosis AKT1->Fibrosis Survival Cardiomyocyte Survival & Proliferation AKT1->Survival

Caption: Proposed signaling pathway for the cardioprotective effects of darutigenol.

Biological Context from Siegesbeckia orientalis

Siegesbeckia orientalis, the natural source of this compound, has a long history of use in traditional Chinese medicine.[7][8] It is often referred to as 'Xi-Xian Cao' and has been traditionally used to treat conditions such as rheumatic arthralgia, aching and weakness of the loins and knees, and numbness of the limbs.[7] In modern traditional Chinese medicine, it is used for various forms of arthritis, rheumatic pain, backache, and sciatica.[8]

Phytochemical analyses of Siegesbeckia orientalis have revealed the presence of various classes of compounds, including sesquiterpenoids, diterpenoids (such as darutigenol), flavonoids, and organic acids.[7][9] Extracts from the plant have demonstrated a range of pharmacological activities, including:

  • Anti-inflammatory[10]

  • Antitumor[7]

  • Antiallergic[7]

  • Antioxidant[10]

  • Antithrombotic[7]

  • Antibacterial[7]

These activities provide a strong rationale for the therapeutic potential of its isolated constituents, including this compound.

Experimental Protocols: Methodological Insights from Darutigenol Research

While no specific experimental protocols for this compound are available, the methodologies used to investigate its precursor, darutigenol, can serve as a template for future research. Key experimental approaches would likely include:

  • In Vitro Assays :

    • Cell Viability and Proliferation Assays : To assess the effects of the compound on specific cell types (e.g., cardiomyocytes, immune cells) under various conditions (e.g., ischemia, inflammation).

    • Western Blot Analysis : To investigate the compound's impact on the phosphorylation and expression levels of key proteins in signaling pathways (e.g., AKT, NF-κB).

    • Quantitative PCR (qPCR) : To measure changes in the gene expression of relevant markers of inflammation, apoptosis, or other cellular processes.

    • ELISA : To quantify the production of cytokines and other inflammatory mediators.

  • In Vivo Models :

    • Animal Models of Disease : Utilizing established models (e.g., mouse models of myocardial infarction, arthritis, or inflammation) to evaluate the therapeutic efficacy of the compound.

    • Pharmacokinetic Studies : To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Histological Analysis : To examine tissue samples for changes in morphology, fibrosis, or cellular infiltration.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its chemical structure and origin are known, a significant gap exists in the scientific literature regarding its biological activities and mechanism of action. The promising cardioprotective effects and the elucidated AKT1 signaling pathway of its precursor, darutigenol, provide a strong impetus for future research into this compound.

Future investigations should focus on isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation. A systematic screening for its effects on various cellular pathways, particularly those related to inflammation and cell survival, is warranted. Such studies will be crucial in determining if this compound holds similar or even enhanced therapeutic potential compared to darutigenol and whether it can be developed as a novel agent for treating cardiovascular or inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxydarutigenol is a derivative of the natural product darutigenol, a diterpenoid of interest for its potential therapeutic properties. Darutigenol itself has been identified as a cardioprotective agent, exerting its effects through the activation of the AKT1 signaling pathway. This document provides a detailed, proposed protocol for the synthesis of this compound, targeting researchers in medicinal chemistry and drug development. Due to the absence of a publicly available, direct chemical synthesis protocol, this document outlines a highly plausible and selective biocatalytic method, along with a conceptual multi-step chemical synthesis route. The protocols are designed to be comprehensive, providing clear methodologies, data presentation tables, and visual workflows to facilitate experimental execution.

Introduction

Darutigenol is a labdane-type diterpenoid isolated from Siegesbeckia species. Recent studies have highlighted its significant biological activities, including the ability to protect cardiac cells from ischemic injury[1][2]. The hydroxylation of such natural products is a key strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced activity or improved safety profiles. The introduction of a hydroxyl group at the C7 position of darutigenol to yield this compound is a promising modification. This document details a proposed synthetic approach for this transformation.

Proposed Synthetic Pathways

Two primary routes are proposed for the synthesis of this compound from darutigenol: a biocatalytic approach and a classical chemical synthesis approach.

Biocatalytic Synthesis (Recommended)

This approach leverages the high regio- and stereoselectivity of enzymes to hydroxylate the C7 position of darutigenol. This method is advantageous as it typically proceeds under mild conditions and minimizes the formation of side products, simplifying purification. Studies have demonstrated the successful C7 hydroxylation of similar labdane diterpenes and steroids using filamentous fungi or isolated cytochrome P450 enzymes[3][4][5][6].

Chemical Synthesis (Conceptual)

A multi-step chemical synthesis would likely involve the introduction of a functional group to activate the C7 position for hydroxylation. This could conceptually involve an allylic oxidation if a double bond can be introduced in proximity, or a more direct C-H activation, though the latter is often challenging and lacks selectivity on complex molecules.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Fungal Biotransformation

This protocol is based on established methods for the hydroxylation of labdane diterpenes[3][4].

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Darutigenol>98% PurityCommercially available
Aspergillus niger (or other suitable fungus)Culture CollectionATCC, DSMZ
Potato Dextrose Broth (PDB)Microbiology GradeSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeVWR
Silica Gel for Column Chromatography60 Å, 230-400 meshMerck
Solvents for Chromatography (Hexane, Ethyl Acetate)HPLC GradeFisher Scientific

3.2. Equipment

  • Shaking incubator

  • Autoclave

  • Centrifuge

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

3.3. Detailed Methodology

  • Fungal Culture Preparation:

    • Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Inoculate the sterile PDB with a culture of Aspergillus niger.

    • Incubate the culture at 28°C with shaking (150 rpm) for 48-72 hours to obtain a dense mycelial culture.

  • Biotransformation:

    • Dissolve Darutigenol in a minimal amount of ethanol to create a stock solution (e.g., 10 mg/mL).

    • Add the Darutigenol stock solution to the fungal culture to a final concentration of 100-200 mg/L.

    • Continue the incubation under the same conditions for 5-10 days.

    • Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Extraction and Purification:

    • After the incubation period, separate the fungal mycelium from the broth by filtration or centrifugation.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Extract the fungal mycelium with ethyl acetate, possibly with sonication to improve extraction efficiency.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

    • Combine fractions containing the desired product (as identified by TLC/HPLC) and evaporate the solvent to yield this compound.

3.4. Characterization

  • Confirm the structure of the purified product using NMR (¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Table 1: Expected Yield and Purity for Biocatalytic Synthesis

ParameterExpected ValueMethod of Analysis
Starting Material (Darutigenol)100 mg-
Product (this compound)15-40 mg (15-40% yield)Gravimetric
Purity>95%HPLC
Retention Time (HPLC)To be determinedC18 column, MeCN/H₂O gradient

Table 2: Spectroscopic Data for this compound

AnalysisExpected Data
HRMS [M+Na]⁺ corresponding to C₂₀H₃₄O₄Na
¹H NMR Signals corresponding to the darutigenol scaffold with additional signals indicating hydroxylation at C7. The multiplicity and chemical shift of the H-7 proton will be indicative of the stereochemistry.
¹³C NMR A downfield shift for the C7 carbon signal compared to darutigenol, and corresponding shifts for adjacent carbons.

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the proposed biocatalytic synthesis of this compound.

Synthesis_Workflow cluster_prep Culture Preparation cluster_biotransformation Biotransformation cluster_purification Purification Inoculation Inoculation of Fungus Incubation_Growth Incubation & Growth Inoculation->Incubation_Growth Add_Darutigenol Addition of Darutigenol Incubation_Growth->Add_Darutigenol Incubation_Reaction Incubation & Reaction Add_Darutigenol->Incubation_Reaction Extraction Extraction with Ethyl Acetate Incubation_Reaction->Extraction Chromatography Column Chromatography Extraction->Chromatography Characterization Characterization (NMR, HRMS) Chromatography->Characterization

Caption: Biocatalytic synthesis workflow for this compound.

Proposed Biological Signaling Pathway

Darutigenol has been shown to activate the AKT1 pathway, which is a key regulator of cell survival and proliferation. This pathway is relevant for the cardioprotective effects observed.

Signaling_Pathway Darutigenol Darutigenol / This compound AKT1 AKT1 Darutigenol->AKT1 Activates Downstream Downstream Effectors (e.g., Bad, Casp9) AKT1->Downstream Inhibits Survival Cell Survival & Anti-apoptosis Downstream->Survival Promotes

Caption: Proposed signaling pathway of Darutigenol and its derivatives.

Conclusion

The protocol outlined provides a robust and feasible approach for the synthesis of this compound for research and development purposes. The biocatalytic method is recommended for its high selectivity and mild reaction conditions. The provided workflows and data tables offer a comprehensive guide for the execution and evaluation of the synthesis. Further optimization of the reaction conditions may be necessary to maximize the yield of the final product.

References

Application Notes and Protocols for the Isolation and Purification of 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 7-Hydroxydarutigenol, a bioactive diterpenoid primarily found in plant species of the Sigesbeckia genus, such as Sigesbeckia glabrescens. The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Introduction

This compound is an ent-pimarane diterpenoid that, along with its parent compound darutigenol, has garnered interest for its potential therapeutic properties. Research into related compounds from Sigesbeckia species suggests possible applications in cardiovascular protection through the activation of the AKT signaling pathway. Accurate and efficient isolation and purification protocols are crucial for advancing the pharmacological investigation of this natural product.

Data Presentation

While specific quantitative data for the isolation of this compound is not extensively reported in publicly available literature, the following table summarizes typical parameters and expected outcomes based on the isolation of similar diterpenoids from Sigesbeckia species.

ParameterValue/RangeNotes
Starting Material Dried aerial parts of Sigesbeckia glabrescensPlant material should be properly identified and dried to a constant weight.
Extraction Solvent 95% EthanolOther polar solvents like methanol can also be used.
Extraction Method Maceration or Soxhlet extractionMultiple extractions are recommended for higher yield.
Initial Yield (Crude Extract) 10 - 15% (w/w) of dried plant materialThis is the total extractable matter and will contain a complex mixture of compounds.
Purification Techniques Silica Gel Column Chromatography, Sephadex LH-20, Preparative HPLCA multi-step approach is necessary for high purity.
Expected Final Purity >95%Purity should be confirmed by analytical methods like HPLC and NMR.

Experimental Protocols

The following protocols outline a general yet detailed procedure for the isolation and purification of this compound from Sigesbeckia glabrescens.

Protocol 1: Extraction of Crude Diterpenoid Mixture

Objective: To extract the total secondary metabolites, including this compound, from the plant material.

Materials:

  • Dried and powdered aerial parts of Sigesbeckia glabrescens

  • 95% Ethanol

  • Large glass container with a lid for maceration or a Soxhlet apparatus

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered plant material.

  • For maceration, place the plant material in the glass container and add 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Alternatively, for Soxhlet extraction, place the plant material in the thimble of the Soxhlet apparatus and extract with 95% ethanol for 24-48 hours.

  • After extraction, filter the mixture to separate the plant debris from the ethanol extract.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine all the ethanol extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Preliminary Fractionation by Solvent Partitioning

Objective: To separate compounds based on their polarity, thereby enriching the diterpenoid fraction.

Materials:

  • Crude ethanol extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • Suspend the crude ethanol extract in distilled water.

  • Transfer the suspension to a separatory funnel.

  • Perform liquid-liquid partitioning by first extracting with n-hexane three times to remove nonpolar compounds like fats and chlorophyll.

  • Combine the n-hexane fractions and set them aside.

  • Subsequently, extract the remaining aqueous layer with ethyl acetate three times. The ethyl acetate fraction will contain compounds of medium polarity, including diterpenoids.

  • Combine the ethyl acetate fractions.

  • Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the enriched diterpenoid fraction.

Protocol 3: Isolation by Silica Gel Column Chromatography

Objective: To perform a primary separation of the enriched diterpenoid fraction.

Materials:

  • Enriched diterpenoid fraction from Protocol 2

  • Silica gel (100-200 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: Petroleum ether and Ethyl acetate (gradient elution)

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed column.

  • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known diterpenoid standards.

  • Combine the fractions that show the presence of the target compound or related diterpenoids.

Protocol 4: Further Purification by Sephadex LH-20 and Preparative HPLC

Objective: To achieve high purity of this compound.

Materials:

  • Combined fractions from Protocol 3

  • Sephadex LH-20

  • Methanol

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Mobile phase: Acetonitrile and Water (gradient elution)

Procedure:

  • Sephadex LH-20 Chromatography:

    • Dissolve the combined fractions in a minimal amount of methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC and combine those containing the compound of interest. This step helps in removing pigments and other polymeric materials.

  • Preparative HPLC:

    • Dissolve the purified fraction from the Sephadex column in the initial mobile phase for HPLC.

    • Inject the sample into the preparative HPLC system.

    • Elute using a C18 column with a gradient of water and acetonitrile. A typical gradient might start with a higher concentration of water and gradually increase the acetonitrile concentration.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Remove the solvent under reduced pressure to obtain the pure compound.

Visualizations

Experimental Workflow

experimental_workflow start Dried Sigesbeckia glabrescens extraction Extraction with 95% Ethanol start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction (Enriched Diterpenoids) partitioning->ea_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) ea_fraction->silica_gel semi_pure Semi-pure Fractions silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography (Methanol) semi_pure->sephadex hplc_ready HPLC-ready Fraction sephadex->hplc_ready prep_hplc Preparative HPLC (C18, Water/Acetonitrile Gradient) hplc_ready->prep_hplc pure_compound Pure this compound (>95%) prep_hplc->pure_compound signaling_pathway compound This compound receptor Cell Surface Receptor (Hypothesized) compound->receptor Binds to pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 p_akt p-AKT (Active) pip3->p_akt Activates akt AKT downstream Downstream Effectors p_akt->downstream Phosphorylates response Cell Survival & Cardioprotection downstream->response Leads to

Application Notes and Protocols for the Quantification of 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid of scientific interest.[1] Its chemical formula is C20H34O4 with a molecular weight of 338.482 g/mol .[2] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Accurate and precise quantification of this compound in various matrices is crucial for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: As of the latest literature review, specific validated analytical methods for this compound have not been published. The following protocols are proposed based on established methods for the analysis of other diterpenoids and natural products.[3][4][5] These methods will require optimization and validation for specific applications.

I. Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique ideal for quantifying low concentrations of analytes in complex biological matrices.

Principle

This method involves the separation of this compound from matrix components using reverse-phase HPLC, followed by ionization and detection using a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1.2.1. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, and urine samples.

  • To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2.2. Liquid Chromatography Conditions (Example)

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

1.2.3. Mass Spectrometry Conditions (Hypothetical)

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 339.2 [M+H]+ (To be determined experimentally)
Product Ions (Q3) To be determined by infusion and fragmentation of a standard solution of this compound.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA).[6][7] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery Consistent, precise, and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability under various storage and processing conditions.
Data Presentation (Template)

Table 1: Hypothetical LC-MS/MS Method Validation Summary for this compound

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 12%
Accuracy 90 - 110%
Recovery > 85%

II. Quantification of this compound by HPLC-UV

HPLC with UV detection is a robust and widely available technique suitable for the quantification of analytes at higher concentrations, for example, in bulk drug substance or formulated products.

Principle

This method involves the separation of this compound by reverse-phase HPLC and its detection by UV absorbance at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

2.2.1. Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for the extraction of this compound from solid matrices like plant material or formulated products.

  • Accurately weigh a known amount of the homogenized solid sample.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile) at a defined ratio (e.g., 1:10 w/v).

  • Sonically disrupt the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC-UV analysis.

2.2.2. High-Performance Liquid Chromatography Conditions (Example)

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Isocratic Elution 60% B (To be optimized based on analyte retention)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan of a standard solution (likely in the range of 200-250 nm for diterpenoids without extensive conjugation).
Method Validation

Similar to the LC-MS/MS method, the HPLC-UV method must be validated for its intended purpose.

Data Presentation (Template)

Table 2: Hypothetical HPLC-UV Method Validation Summary for this compound

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LLOQ 1 µg/mL
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 3%
Accuracy 98 - 102%
Recovery > 95%

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

hplc_uv_workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis start_hplc Solid Matrix Sample extraction Solid-Liquid Extraction (Methanol/Acetonitrile) start_hplc->extraction centrifugation_hplc Centrifugation extraction->centrifugation_hplc filtration Filtration centrifugation_hplc->filtration hplc_uv HPLC Separation filtration->hplc_uv uv_detection UV Detection hplc_uv->uv_detection data_analysis_hplc Data Analysis uv_detection->data_analysis_hplc

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Note: HPLC-MS Analysis of 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 7-Hydroxydarutigenol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Due to the limited availability of specific analytical methods for this compound, this protocol has been developed based on established methods for the structurally similar compound, darutigenol, and other diterpenoids.[1] The described method is intended to serve as a robust starting point for researchers and drug development professionals, and it is recommended that method validation be performed in the user's laboratory.

Introduction

This compound is a diterpenoid compound of interest in pharmaceutical research. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive methodology for the analysis of this compound, including sample preparation, HPLC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation

A standard procedure for the extraction of diterpenoids from a plant matrix is outlined below. This can be adapted for other sample types, such as biological fluids, with appropriate modifications (e.g., protein precipitation or liquid-liquid extraction).

Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Accurately weigh 100 mg of the homogenized sample material into a microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC-MS Method

The following parameters are based on the successful separation of darutigenol and are expected to provide good chromatographic resolution for this compound.[1]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column Kromasil C18 (4.6 mm x 200 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-6 min, 30% B; 6-15 min, 30-50% B; 15-20 min, 50% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL
UV Detection 215 nm (for method development without MS)[1]

Mass Spectrometry Conditions:

Given the molecular weight of this compound (C20H34O4) is 338.5 g/mol , the following MS parameters are proposed. Diterpenoids are often analyzed in positive ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 100-500
Precursor Ion (for MS/MS) m/z 339.2 [M+H]+
Product Ions (for MS/MS) To be determined by infusion of a standard. Likely fragments would involve losses of water (H2O) and other small neutral molecules.
Collision Energy 10-30 eV (to be optimized)

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound based on this proposed method.

Table 1: Chromatographic and Mass Spectrometric Data (Hypothetical)

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound~8.5339.2(To be determined)(To be determined)

Table 2: Method Performance Characteristics (Hypothetical)

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Figure 1: Experimental Workflow for HPLC-MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sp1 Sample Weighing sp2 Methanol Extraction sp1->sp2 sp3 Ultrasonic Bath sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Filtration sp4->sp5 hplc HPLC Separation (C18 Column) sp5->hplc Injection ms Mass Spectrometry (ESI+) hplc->ms dp1 Data Acquisition ms->dp1 dp2 Quantification dp1->dp2

Caption: Workflow for the analysis of this compound.

Figure 2: Logical Relationship of Method Development

logical_relationship compound This compound struct_similar Structurally Similar Compounds (e.g., Darutigenol) compound->struct_similar lit_method Literature Methods for Diterpenoids struct_similar->lit_method protocol Proposed HPLC-MS Protocol lit_method->protocol validation Method Validation protocol->validation application Routine Analysis validation->application

Caption: Logic for the development of the analytical method.

References

Application Notes and Protocols for Developing a 7-Hydroxydarutigenol Standard Curve

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for developing a standard curve for 7-Hydroxydarutigenol, a diterpenoid of interest for pharmacological research. The protocols outlined below are intended to serve as a starting point for the quantitative analysis of this compound in various experimental settings using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a diterpenoid compound with the chemical formula C₂₀H₃₄O₄ and a molecular weight of 338.5 g/mol .[1][2] Accurate quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and in vitro studies. A standard curve is a fundamental tool in analytical chemistry that allows for the determination of the concentration of an unknown sample by comparing its analytical signal to the signals of a series of standards with known concentrations. This application note describes the methodology for creating a reliable and reproducible this compound standard curve.

Chemical Properties of this compound:

PropertyValue
CAS Number1188281-99-3
Molecular FormulaC₂₀H₃₄O₄
Molecular Weight338.5 g/mol
AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Materials and Reagents
  • This compound standard (purity >98%)

  • HPLC-grade methanol

  • HPLC-grade water

  • Dimethyl sulfoxide (DMSO)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and tips

  • HPLC vials with inserts

  • Analytical balance

Preparation of Stock Solution

A stock solution is a concentrated solution from which lower concentration standards are prepared.

  • Accurately weigh approximately 1 mg of this compound standard using an analytical balance.

  • Transfer the weighed standard to a 1 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the compound completely.

  • Bring the final volume to 1 mL with HPLC-grade methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light.

Preparation of Working Standards (Serial Dilutions)

Working standards are prepared by serially diluting the stock solution to create a range of concentrations for the standard curve. For a good calibration curve, at least 5-6 concentrations are recommended.[3][4]

  • Label a series of HPLC vials or microcentrifuge tubes for each standard concentration (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL).

  • Perform serial dilutions from the 1 mg/mL stock solution using HPLC-grade methanol as the diluent. The table below provides an example of a dilution scheme.

Standard Concentration (µg/mL)Volume of Stock/Previous Standard (µL)Diluent Volume (Methanol) (µL)Total Volume (µL)
100100 (from 1 mg/mL stock)9001000
50500 (from 100 µg/mL)5001000
25500 (from 50 µg/mL)5001000
12.5500 (from 25 µg/mL)5001000
6.25500 (from 12.5 µg/mL)5001000
3.125500 (from 6.25 µg/mL)5001000
HPLC Analysis

The prepared standards are then analyzed using HPLC. The following are suggested starting conditions that may require optimization based on the specific instrument and column used.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Methanol and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detector UV-Vis Detector (wavelength to be determined by scanning the UV spectrum of this compound) or Mass Spectrometer
Run Time 10-15 minutes

Data Presentation and Analysis

After running the standards on the HPLC, the peak area for this compound in each chromatogram is recorded. This data is then used to construct the standard curve.

Standard Curve Data
Standard Concentration (µg/mL)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak AreaStandard Deviation
100[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
50[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
25[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
12.5[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
6.25[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
3.125[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
Generating the Standard Curve
  • Plot the average peak area (y-axis) against the corresponding concentration of the standards (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) are used to assess the quality of the standard curve. A good standard curve should have an R² value close to 1.0.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for generating the this compound standard curve.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in DMSO & Methanol weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute standards Working Standards (3.125-100 µg/mL) dilute->standards inject Inject Standards into HPLC standards->inject run Chromatographic Separation inject->run detect Detect and Record Peak Areas run->detect plot Plot Peak Area vs. Concentration detect->plot regress Perform Linear Regression plot->regress curve Generate Standard Curve (y = mx + c, R²) regress->curve

Caption: Workflow for this compound Standard Curve Development.

Hypothetical Signaling Pathway for Investigation

While the specific molecular targets of this compound are a subject of ongoing research, many natural products are investigated for their effects on key cellular signaling pathways, such as those involved in inflammation and cell proliferation. The diagram below represents a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response ligand External Signal (e.g., Growth Factor) ligand->receptor drug This compound (Hypothetical Target) drug->raf

Caption: Hypothetical MAPK Signaling Pathway Inhibition.

Conclusion

This application note provides a comprehensive protocol for the development of a this compound standard curve. Adherence to these guidelines will enable researchers to accurately quantify this compound in their studies. It is important to note that the provided HPLC conditions are a starting point and may require optimization for specific applications and instrumentation. The linearity and range of the standard curve should be validated for each new experimental setup.

References

7-Hydroxydarutigenol: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxydarutigenol is a diterpenoid compound of significant interest in pharmacological research, primarily derived from plants of the Siegesbeckia genus. This document provides a comprehensive overview of its potential biological activities and detailed protocols for in vitro assays to assess its efficacy. The information presented here is intended to guide researchers in the systematic evaluation of this compound for its potential therapeutic applications, including its anti-inflammatory, anticancer, and neuroprotective properties.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₀H₃₄O₄
Molecular Weight 338.48 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, ethanol, and methanol
Storage Store at -20°C for long-term stability

Biological Activities and Potential Applications

Preliminary studies on extracts from Siegesbeckia orientalis, a natural source of this compound, and its parent compound, darutigenol, suggest a range of biological activities. These extracts have demonstrated anti-inflammatory and neuroprotective effects.[1][2][3][4][5] The anti-inflammatory properties are attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) through the modulation of the MAPK and NF-κB signaling pathways.[1][2] Furthermore, darutigenol has been shown to reduce apoptosis and the generation of reactive oxygen species (ROS) in cardiomyocytes, with its effects potentially mediated by the AKT1 signaling pathway.[6][7]

Based on these findings, this compound is a promising candidate for further investigation in the following areas:

  • Anti-inflammatory Drug Discovery: For the development of novel treatments for inflammatory conditions.

  • Oncology Research: To explore its potential as an anticancer agent.

  • Neuroscience Research: To investigate its neuroprotective effects in models of neurodegenerative diseases.

In Vitro Assay Protocols

The following section details standardized protocols for evaluating the biological activity of this compound in vitro.

Anticancer Activity Assays

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Anti-inflammatory Activity Assays

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated cells.

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition.

Neuroprotective Activity Assays

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Measurement: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound.

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

G start Cell Culture (e.g., RAW 264.7, MCF-7) treatment Treatment with This compound +/- Stimulant (e.g., LPS) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Detection of Phosphorylated and Total Proteins (e.g., p-NF-κB, NF-κB, p-p38, p38) western_blot->detection analysis Data Analysis and Interpretation detection->analysis

Caption: Workflow for Investigating Signaling Pathway Modulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Translocation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene Hydroxydarutigenol This compound Hydroxydarutigenol->IKK Inhibition G Stimuli Stress/Cytokines MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Hydroxydarutigenol This compound Hydroxydarutigenol->MAP2K Inhibition

References

Application Notes and Protocols for 7-Hydroxydarutigenol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activities and signaling pathways of 7-Hydroxydarutigenol in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of related compounds, such as Darutigenol, and extracts from Siegesbeckia orientalis, the plant from which this compound is isolated. These protocols are intended to serve as a starting point for research and will require optimization.

Introduction

This compound is a diterpenoid natural product isolated from Siegesbeckia orientalis. While specific studies on this compound are sparse, its parent compound, Darutigenol, has demonstrated protective effects in cardiomyocytes through the activation of the PI3K-AKT signaling pathway. Furthermore, extracts from Siegesbeckia orientalis have been shown to possess both anti-inflammatory and anticancer properties. This suggests that this compound may hold therapeutic potential in these areas.

These application notes provide hypothetical protocols for investigating the potential anti-inflammatory and anticancer effects of this compound in cell culture.

Potential Applications

  • Anti-inflammatory Activity: Investigation of the inhibitory effects of this compound on the production of inflammatory mediators in immune cells.

  • Anticancer Activity: Evaluation of the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Signaling Pathway Analysis: Elucidation of the molecular mechanisms underlying the biological activities of this compound, with a focus on pathways like PI3K-AKT.

Physicochemical Properties and Stock Solution Preparation

PropertyValue
CAS Number 1188281-99-3
Molecular Formula C₂₀H₃₄O₄
Molecular Weight 338.5 g/mol
Appearance Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Desiccate at -20°C. Stock solutions can be stored at -20°C for several months.

Protocol for 10 mM Stock Solution Preparation:

  • Weigh out 1 mg of this compound powder.

  • Dissolve the powder in 295.4 µL of sterile, cell culture grade Dimethyl Sulfoxide (DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Assessment of Anticancer Activity

4.1.1. Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, RL95-2, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with 0.5% DMSO).

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Data Presentation:

Concentration (µM)Cell Viability (%) after 48h (MDA-MB-231)
Vehicle Control 100
0.1 98.2
1 85.7
10 52.3
50 21.4
100 8.9

4.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Assessment of Anti-inflammatory Activity

4.2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Hypothetical Data Presentation:

TreatmentNitrite Concentration (µM)
Control 2.1
LPS (1 µg/mL) 45.8
LPS + 7-HD (1 µM) 38.2
LPS + 7-HD (10 µM) 21.5
LPS + 7-HD (50 µM) 9.7

4.2.2. Cytokine Measurement (ELISA)

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Follow the cell seeding and treatment protocol as described for the Griess Test.

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Signaling Pathway Analysis

Based on the activity of the related compound Darutigenol, the PI3K-AKT pathway is a plausible target for this compound.

5.1. Western Blotting for PI3K/AKT Pathway Proteins

This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Selected cell line (e.g., cancer cell line or macrophages)

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis seed_cells Seed Cells in Plate treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis inflammation Inflammatory Markers (Griess/ELISA) incubate->inflammation ic50 IC50 Calculation viability->ic50 statistical_analysis Statistical Analysis apoptosis->statistical_analysis inflammation->statistical_analysis

Caption: Experimental workflow for assessing the in vitro bioactivity of this compound.

PI3K_AKT_Pathway HD This compound Receptor Receptor Tyrosine Kinase HD->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT pmTOR p-mTOR pAKT->pmTOR activates Apoptosis_Inhibition Inhibition of Apoptosis pAKT->Apoptosis_Inhibition mTOR mTOR Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival

Caption: Postulated PI3K/AKT signaling pathway activated by this compound.

Application Notes and Protocols for 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Pharmacological Applications of 7-Hydroxydarutigenol

Note on Current Research Status:

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently a significant lack of specific data on the pharmacological applications of this compound. While the compound has been identified and isolated, detailed studies outlining its specific biological activities, mechanisms of action, and quantitative data (such as IC50 values or efficacy in various models) are not available in the reviewed literature.

This compound is a diterpenoid that can be sourced from plants of the Siegesbeckia genus, notably Siegesbeckia orientalis.[1] This plant has a history of use in traditional medicine for treating inflammatory conditions.[1][2][3][4] Scientific investigations into Siegesbeckia orientalis have revealed the presence of various bioactive compounds, including sesquiterpenoids and diterpenoids, which exhibit a range of pharmacological activities such as anti-inflammatory, antitumor, antioxidant, and antibacterial effects.[1][2][4]

While research has been conducted on various extracts of Siegesbeckia orientalis and other isolated diterpenoids from this plant, such as kirenol, specific experimental protocols and detailed signaling pathway analyses for this compound are not documented in the available literature.[5][6] The focus of existing research has been on the broader extracts or other, more abundant, chemical constituents of the plant.

Future Research Directions:

The chemical structure of this compound as a diterpenoid and its origin from a plant with known anti-inflammatory properties suggest that it is a promising candidate for pharmacological investigation. Future research efforts could be directed towards the following areas:

  • In vitro screening: Initial studies could involve screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Similarly, its anti-inflammatory potential could be assessed using cell-based assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in stimulated immune cells like macrophages.

  • Mechanism of action studies: Should initial screenings show positive results, further investigations into the underlying molecular mechanisms would be warranted. This could involve studying the compound's effects on key signaling pathways implicated in cancer and inflammation, such as NF-κB, MAPK, and PI3K/Akt pathways.

  • In vivo studies: Promising in vitro results would necessitate validation in animal models of disease to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

Proposed Experimental Workflow:

Below is a generalized experimental workflow that could be adapted for the initial pharmacological characterization of this compound.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Isolation_Purification Isolation & Purification of this compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Isolation_Purification->Cytotoxicity_Screening Test Compound Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) Isolation_Purification->Anti_inflammatory_Assay Test Compound Dose_Response Dose-Response Studies & IC50 Determination Cytotoxicity_Screening->Dose_Response Anti_inflammatory_Assay->Dose_Response Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Dose_Response->Signaling_Pathway_Analysis Effective Doses Animal_Model_Selection Animal Model Selection (e.g., Xenograft for Cancer, Carrageenan-induced Edema for Inflammation) Dose_Response->Animal_Model_Selection Promising Results Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR for Cytokines, Apoptotic Genes) Signaling_Pathway_Analysis->Gene_Expression_Analysis Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., COX-2, iNOS activity) Signaling_Pathway_Analysis->Enzyme_Inhibition_Assays Efficacy_Studies Efficacy Studies Animal_Model_Selection->Efficacy_Studies Toxicity_Pharmacokinetics Toxicity & Pharmacokinetic Studies Efficacy_Studies->Toxicity_Pharmacokinetics

References

Application Notes and Protocols: 7-Hydroxydarutigenol as a Versatile Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxydarutigenol is a diterpenoid compound that holds potential as a valuable intermediate in the synthesis of fine chemicals and novel pharmaceutical agents.[1] Its rigid, polycyclic core and multiple hydroxyl groups offer a unique scaffold for chemical modification, enabling the generation of diverse molecular architectures. This document provides an overview of its potential applications and a generalized protocol for its derivatization, highlighting its utility as a starting material for creating libraries of compounds for biological screening. While specific published protocols for the extensive derivatization of this compound are not widely available, the methodologies presented here are based on standard and well-established organic synthesis techniques.

Physicochemical Properties:

A summary of the basic properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1188281-99-3[1]
Molecular Formula C₂₀H₃₄O₄[1]
Molecular Weight 338.5 g/mol [1]
Appearance Powder[1]
Purity >98%[1]
Intended Use Reference standards, Pharmacological research, Synthetic precursor compounds, Intermediates & Fine Chemicals[1]

Hypothetical Application in Drug Discovery: Synthesis of a this compound Ester Library

The presence of multiple hydroxyl groups on the this compound scaffold provides reactive sites for the introduction of various functional groups. A common strategy in medicinal chemistry is the synthesis of an ester library to explore the structure-activity relationship (SAR) of a lead compound. Esterification can modulate properties such as lipophilicity, cell permeability, and metabolic stability, which can in turn influence the biological activity of the molecule.

The following diagram illustrates a generalized workflow for the synthesis and screening of a library of this compound esters.

G cluster_synthesis Synthesis Stage cluster_screening Screening Stage Start This compound Reaction Esterification Reaction Start->Reaction Reagents Acyl Chlorides / Carboxylic Acids Reagents->Reaction Purification Chromatography Reaction->Purification Library Ester Derivative Library Purification->Library Assay Biological Assay (e.g., Kinase Inhibition) Library->Assay Data Data Analysis Assay->Data SAR Structure-Activity Relationship Data->SAR Hit Hit Identification SAR->Hit Lead_Opt Lead_Opt Hit->Lead_Opt Lead Optimization

Caption: Workflow for the synthesis and screening of a this compound derivative library.

Experimental Protocol: General Procedure for the Acylation of this compound

This protocol describes a general method for the acylation of one or more hydroxyl groups of this compound using an acyl chloride in the presence of a base. The specific hydroxyl group that reacts will depend on its steric accessibility and reactivity, which may require further investigation and optimization.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.2-2.0 equivalents per hydroxyl group to be acylated) to the solution and stir at room temperature for 10 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1-1.5 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ester derivative.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Hypothetical Data Presentation

The following table presents hypothetical data for a small library of this compound esters synthesized using the general protocol above. The biological activity is represented by a fictional IC₅₀ value against a hypothetical kinase target.

DerivativeR-GroupMolecular Weight ( g/mol )Yield (%)Fictional IC₅₀ (µM)
1 -COCH₃380.58515.2
2 -COC₆H₅442.6788.7
3 -CO(CH₂)₂CH₃422.68112.5
4 -COCF₃434.5655.1

Potential Signaling Pathway Involvement

Diterpenoids are known to interact with various cellular signaling pathways. While the specific targets of this compound and its derivatives are unknown, a hypothetical pathway that could be modulated is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 7HD_Derivative This compound Derivative 7HD_Derivative->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

This compound represents a promising starting point for the development of novel small molecules. Its polycyclic structure and available hydroxyl groups make it an ideal candidate for the application of combinatorial synthesis and medicinal chemistry strategies. The generalized protocols and workflows presented in these application notes provide a framework for researchers to begin exploring the synthetic potential of this and other similar natural product scaffolds. Further research into the specific reactivity of each hydroxyl group and the biological activities of the resulting derivatives is warranted.

References

Application Notes and Protocols for the Investigation of 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the investigation of 7-Hydroxydarutigenol, a diterpenoid natural product. Due to the limited specific literature on this compound, the following protocols are based on established methodologies for evaluating the anti-inflammatory and neuroprotective potential of novel natural products.

Part 1: In Vitro Bioactivity Screening

The initial phase of research should focus on establishing the foundational biological activities of this compound using a panel of in vitro assays. These assays are designed to be cost-effective and provide a rapid assessment of the compound's potential.[1][2]

Anti-inflammatory Activity Assays

A primary area of investigation for novel diterpenoids is their anti-inflammatory capacity. The following assays provide a multi-faceted approach to screening for this activity.

Table 1: Summary of In Vitro Anti-inflammatory Assays

AssayPrincipleKey Parameters MeasuredPositive Control
Inhibition of Protein DenaturationMeasures the ability of the compound to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin, a hallmark of inflammation.[2][3][4]Percentage inhibition of denaturation (measured by turbidity)Diclofenac Sodium
Red Blood Cell (RBC) Membrane StabilizationAssesses the compound's ability to protect RBC membranes from hypotonicity- or heat-induced lysis, modeling the stabilization of lysosomal membranes during inflammation.[4][5]Percentage inhibition of hemolysis (measured by hemoglobin release)Indomethacin
Lipoxygenase (LOX) Inhibition AssayDetermines the inhibitory effect on LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[1][5]Percentage inhibition of LOX activity (spectrophotometric measurement of product formation)Quercetin
Cyclooxygenase (COX) Inhibition AssayEvaluates the inhibitory effect on COX-1 and COX-2 enzymes, which are key in the production of pro-inflammatory prostaglandins.[1]Percentage inhibition of COX activity (colorimetric or fluorometric measurement)Celecoxib (for COX-2)
Nitric Oxide (NO) Scavenging AssayMeasures the ability of the compound to scavenge nitric oxide, a pro-inflammatory mediator, typically using a sodium nitroprusside-based assay.[1]Percentage of NO scavengedCurcumin
Experimental Protocol: Inhibition of Protein Denaturation Assay

Objective: To evaluate the ability of this compound to inhibit protein denaturation in vitro.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 1% w/v solution of BSA in PBS.

  • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Prepare a control tube with 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Prepare a positive control tube with 0.5 mL of BSA solution and 0.5 mL of Diclofenac Sodium solution at a standard concentration.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Part 2: Mechanistic Studies in Cellular Models

Following initial screening, the focus shifts to understanding the molecular mechanisms underlying the observed bioactivities. This involves using cultured cells to investigate the effect of this compound on key inflammatory signaling pathways.

Investigation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][7] Investigating its modulation by this compound is a critical step.

Experimental Workflow: NF-κB Pathway Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Analysis a Seed Macrophages (e.g., RAW 264.7) b Pre-treat with This compound a->b c Stimulate with LPS b->c d Cell Lysis c->d h RT-qPCR for TNF-α, IL-6, iNOS c->h i ELISA for TNF-α, IL-6 in supernatant c->i e Western Blot for p-IκBα, IκBα, p-p65, p65 d->e f Nuclear Fractionation d->f g Western Blot for nuclear p65 f->g

Caption: Workflow for studying the effect of this compound on the NF-κB pathway.

Protocol: Western Blot for NF-κB Pathway Proteins

Objective: To determine if this compound inhibits the phosphorylation and degradation of IκBα and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer

  • Nuclear and cytoplasmic extraction kits

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with the appropriate lysis buffer.

  • For nuclear translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize to loading controls.

Investigation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Its inhibition is a key target for anti-inflammatory drug discovery.

Signaling Pathway: NLRP3 Inflammasome Activation

Caption: Canonical and non-canonical pathways of NLRP3 inflammasome activation.

Protocol: IL-1β Release Assay

Objective: To measure the effect of this compound on the secretion of mature IL-1β from inflammasome-activated cells.[10]

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • Human IL-1β ELISA kit

Procedure:

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 24-48 hours.

  • Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3-4 hours in the presence or absence of varying concentrations of this compound.

  • Activate the NLRP3 inflammasome by treating the cells with ATP (5 mM) for 30-60 minutes.

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on IL-1β release.

Part 3: In Vivo Models of Neuroinflammation

If in vitro data suggests potent anti-inflammatory or neuroprotective effects, progressing to in vivo models is the next logical step. Animal models of neuroinflammation are crucial for evaluating the therapeutic potential of a compound in a complex biological system.[11][12][13]

Table 2: In Vivo Models for Neuroinflammation Studies

ModelInducing AgentKey Pathological FeaturesEndpoints for Assessment
LPS-Induced NeuroinflammationIntraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS).[14]Microglial activation, pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), cognitive deficits.Behavioral tests (e.g., Morris water maze), immunohistochemistry for Iba1 and GFAP, cytokine measurements in brain homogenates.
Experimental Autoimmune Encephalomyelitis (EAE)Immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant (CFA).Demyelination, inflammatory cell infiltration into the CNS, paralysis.Clinical scoring of disease severity, histological analysis of spinal cord for demyelination and inflammation.
Amyloid-beta (Aβ) Infusion ModelStereotactic injection of Aβ oligomers into the hippocampus or ventricles.Aβ plaque deposition, neuroinflammation, synaptic dysfunction, cognitive impairment.Behavioral tests, ELISA for Aβ levels, immunohistochemistry for plaques and activated glia.
Protocol: LPS-Induced Neuroinflammation in Mice

Objective: To assess the ability of this compound to mitigate neuroinflammatory responses and cognitive deficits in an acute neuroinflammation model.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • This compound

  • Apparatus for behavioral testing (e.g., Morris water maze)

  • Reagents for immunohistochemistry and ELISA

Procedure:

  • Acclimatize mice and divide them into experimental groups (e.g., Vehicle, LPS + Vehicle, LPS + this compound low dose, LPS + this compound high dose).

  • Administer this compound or vehicle daily for a pre-determined period (e.g., 7-14 days).

  • Induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25 mg/kg).

  • At 24 hours post-LPS injection, commence behavioral testing to assess learning and memory.

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Process one hemisphere for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation.

  • Homogenize the other hemisphere to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA.

  • Analyze the data to determine if this compound treatment reduces glial activation, cytokine production, and ameliorates cognitive deficits.

Experimental Design: In Vivo Neuroinflammation Study

G cluster_0 Treatment Phase cluster_1 Assessment Phase a Acclimatize Mice & Group Allocation b Daily Administration of This compound or Vehicle a->b c Induce Neuroinflammation (LPS Injection) b->c d Behavioral Testing (e.g., Morris Water Maze) c->d e Euthanasia & Tissue Collection d->e f Immunohistochemistry (Iba1, GFAP) e->f g ELISA for Cytokines (TNF-α, IL-1β) e->g

Caption: Workflow for an in vivo study of this compound in an LPS-induced neuroinflammation model.

By following this structured experimental plan, researchers can systematically evaluate the therapeutic potential of this compound, from initial bioactivity screening to in-depth mechanistic studies and in vivo validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 7-Hydroxydarutigenol. The focus is on improving reaction yield and purity, primarily through a proposed biocatalytic hydroxylation approach, which offers high selectivity for complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy for synthesizing this compound with high yield and selectivity?

A1: Currently, the most promising strategy for the synthesis of this compound is the selective hydroxylation of its precursor, Darutigenol. Given the complexity of the molecule, a biocatalytic approach using a cytochrome P450 (P450) enzyme is highly recommended.[1][2][3] These enzymes are known for their ability to perform regio- and stereoselective hydroxylations on non-activated C-H bonds of complex terpenoids.[4][5]

Q2: Why is a biocatalytic approach preferred over traditional chemical synthesis for this transformation?

A2: Traditional chemical methods for C-H hydroxylation often lack the required selectivity for complex molecules like Darutigenol, leading to a mixture of over-oxidized and multi-hydroxylated byproducts, which significantly lowers the yield of the desired 7-hydroxy product and complicates purification. Biocatalysis with P450 enzymes can overcome this challenge by offering precise control over the reaction site.[1][6]

Q3: What are the main challenges in the biocatalytic synthesis of this compound?

A3: The main challenges include:

  • Enzyme Selection and Engineering: Identifying or engineering a P450 enzyme with high activity and selectivity for the C7 position of Darutigenol.

  • Substrate Solubility: Darutigenol, being a diterpenoid, has low aqueous solubility, which can limit its availability to the enzyme in an aqueous reaction medium.

  • Cofactor Regeneration: P450 enzymes require a constant supply of reducing equivalents, typically from NADPH, which is expensive. An efficient cofactor regeneration system is crucial for cost-effective synthesis.

  • Product Inhibition: The product, this compound, may inhibit the enzyme, leading to a decrease in reaction rate over time.

  • Downstream Processing: Efficient extraction and purification of the product from the reaction mixture can be challenging.

Troubleshooting Guides

Issue 1: Low or No Conversion of Darutigenol
Potential Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Verify enzyme expression and activity using a model substrate.Confirms the catalytic competence of the P450 enzyme.
Poor Substrate Solubility Add a co-solvent (e.g., DMSO, acetone) at a concentration tolerated by the enzyme (typically <5% v/v). Use of cyclodextrins to encapsulate the substrate can also be explored.Improved substrate availability to the enzyme, leading to higher conversion rates.
Cofactor Limitation Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is active and all components are at optimal concentrations.Sustained supply of NADPH, preventing reaction stoppage due to cofactor depletion.
Sub-optimal Reaction Conditions Optimize pH, temperature, and shaking speed. Perform small-scale reactions across a range of conditions to identify the optimum.Identification of the ideal reaction environment for maximal enzyme activity.
Issue 2: Low Regioselectivity (Formation of multiple hydroxylated isomers)
Potential Cause Troubleshooting Step Expected Outcome
Inherent property of the selected P450 enzyme Screen a library of P450 enzymes to identify one with higher selectivity for the C7 position.Discovery of a more suitable biocatalyst for the desired transformation.
Protein Engineering If a suitable wild-type enzyme is not available, consider protein engineering (e.g., site-directed mutagenesis) of a promising P450 candidate to improve its regioselectivity.An engineered enzyme with enhanced selectivity for the C7 hydroxylation of Darutigenol.
Reaction Condition Tuning Varying the reaction temperature or the co-solvent may alter the substrate binding orientation in the active site, potentially improving selectivity.A modest improvement in the ratio of the desired 7-hydroxy isomer.
Issue 3: Difficult Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Complex reaction mixture Optimize the reaction to minimize byproduct formation.A cleaner crude product, simplifying the purification process.
Emulsion formation during extraction Centrifuge the mixture to break the emulsion. The addition of brine can also help.Clear separation of the organic and aqueous phases.
Co-elution of product and substrate in chromatography Use a different stationary phase (e.g., reverse-phase instead of normal-phase silica) or a different solvent system for column chromatography.Improved separation of this compound from the starting material and other byproducts.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Hydroxylation of Darutigenol
  • Enzyme Preparation: A recombinant E. coli strain harboring the P450 enzyme and a suitable redox partner is cultured in a suitable medium until it reaches the mid-exponential growth phase. Protein expression is then induced, and the cells are harvested by centrifugation. The cells can be used as a whole-cell biocatalyst or lysed to prepare a cell-free extract.

  • Reaction Setup:

    • In a reaction vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • Add the cofactor regeneration system components (e.g., glucose, NADP+, glucose dehydrogenase).

    • Add the whole cells or cell-free extract containing the P450 enzyme.

    • Prepare a stock solution of Darutigenol in a water-miscible organic solvent (e.g., DMSO).

    • Add the Darutigenol stock solution to the reaction mixture to the desired final concentration. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

  • Reaction Execution:

    • Incubate the reaction mixture at the optimal temperature with shaking.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or LC-MS.

  • Product Extraction and Purification:

    • Once the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Parameters for Biocatalytic Hydroxylation
ParameterRangeOptimum
pH 6.0 - 9.07.5
Temperature (°C) 20 - 4030
Substrate Concentration (µM) 50 - 500200
Co-solvent (DMSO, % v/v) 0.5 - 52
Whole-cell catalyst (OD600) 10 - 5030
NADP+ Concentration (µM) 100 - 500200
Glucose Concentration (mM) 50 - 200100

Visualizations

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing p450_selection P450 Enzyme Selection/ Engineering recombinant_strain Recombinant Strain Construction (E. coli) p450_selection->recombinant_strain fermentation Fermentation & Induction recombinant_strain->fermentation catalyst_prep Biocatalyst Preparation (Whole-cell/Cell-free extract) fermentation->catalyst_prep reaction_setup Reaction Setup (Buffer, Cofactors) catalyst_prep->reaction_setup darutigenol Darutigenol (Substrate) darutigenol->reaction_setup biocatalysis Biocatalytic Hydroxylation reaction_setup->biocatalysis product This compound biocatalysis->product extraction Extraction product->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (HPLC, NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Poor Selectivity cluster_solutions3 Solutions for Degradation start Low Yield of This compound cause1 Low Conversion start->cause1 cause2 Poor Selectivity start->cause2 cause3 Product Degradation start->cause3 sol1a Optimize Reaction Conditions (pH, Temp) cause1->sol1a sol1b Improve Substrate Solubility (Co-solvent) cause1->sol1b sol1c Enhance Cofactor Regeneration cause1->sol1c sol1d Check Enzyme Activity cause1->sol1d sol2a Screen Enzyme Library cause2->sol2a sol2b Protein Engineering cause2->sol2b sol3a In situ Product Removal cause3->sol3a sol3b Reduce Reaction Time cause3->sol3b

Caption: Troubleshooting flowchart for improving this compound synthesis yield.

References

Technical Support Center: Troubleshooting 7-Hydroxydarutigenol HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to address the common problem of peak tailing, with a specific focus on the analysis of 7-Hydroxydarutigenol.

Troubleshooting Guide: Resolving this compound Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of quantification and resolution of closely eluting peaks. The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[1][2]

The following question-and-answer guide will walk you through a systematic approach to troubleshoot and resolve peak tailing for this compound.

Initial Assessment

Question: My this compound peak is tailing. What should I check first?

Answer: Start by systematically evaluating the potential causes. A good starting point is to determine if the issue is with a single peak or all peaks in the chromatogram.[3] If only the this compound peak is tailing, it is likely a chemical interaction issue. If all peaks are tailing, it could be a physical problem with the column or the HPLC system.

Here is a logical workflow to diagnose the issue:

G A Peak Tailing Observed B Are all peaks tailing? A->B C Only this compound peak is tailing B->C No D All peaks are tailing B->D Yes G Investigate secondary chemical interactions C->G E Check for column void or blocked frit D->E F Check for extra-column volume D->F H Optimize Mobile Phase (pH, Buffer) G->H I Consider a different column G->I

A troubleshooting workflow for HPLC peak tailing.

Column-Related Issues

Question: How can I determine if my column is the cause of the peak tailing?

Answer: Column degradation is a frequent cause of peak tailing. Here’s how to troubleshoot it:

  • Column Contamination: Impurities from the sample or mobile phase can accumulate on the column, leading to peak distortion.[4][5] Try flushing the column with a strong solvent to remove contaminants.

  • Column Void: A void at the column inlet can cause peak tailing and splitting.[6][7] This can be checked by reversing the column and observing the peak shape. If the peak shape improves, a void is likely the cause, and the column should be replaced.

  • Blocked Frit: A blocked inlet frit can distort the sample flow, leading to peak tailing for all peaks.[3] Back-flushing the column may resolve this, but often the frit or the entire column needs replacement.

Question: What type of column should I use to minimize peak tailing for a compound like this compound?

Answer: For polar compounds that may exhibit secondary interactions, consider using:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which reduces the potential for secondary interactions with polar analytes.[2][6]

  • High-Purity Silica Columns (Type B): Modern columns are made with high-purity silica with a lower metal content, which minimizes secondary interactions and improves peak shape for basic compounds.[8]

  • Columns with Novel Bonded Phases: Some stationary phases are designed to shield the silica surface and are more resistant to degradation at a wider pH range.

Mobile Phase and Method Parameters

Question: How does the mobile phase pH affect peak tailing for this compound?

  • Secondary Interactions: At a mid-range pH, residual silanol groups on the silica surface can be ionized and interact with polar analytes, causing peak tailing.[1][2]

  • pH Adjustment:

    • Low pH (2-4): Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions and improving peak shape.[7]

    • High pH (8-10): For some basic compounds, a high pH mobile phase can be effective. However, this requires a pH-stable column to avoid degradation of the silica stationary phase.

Question: Can the buffer in the mobile phase help with peak tailing?

Answer: Yes, the choice and concentration of the buffer are important.

  • Buffering Capacity: A buffer helps maintain a constant pH across the column, which is crucial for reproducible retention times and peak shapes.[10]

  • Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape by masking the residual silanol groups.[7] A typical starting concentration is 10-20 mM.

  • Buffer Type: The type of buffer can also influence peak shape. For example, phosphate buffers can sometimes reduce peak asymmetry.[10]

Question: Could column overload be causing the peak tailing?

Answer: Yes, injecting too much sample can lead to column overload and result in peak tailing or fronting.[3][6] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor?

A1: An ideal peak has a tailing factor (also known as the asymmetry factor) of 1.0. In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable, but this can depend on the specific requirements of the analytical method.

Q2: I don't know the pKa of this compound. How can I optimize the mobile phase pH?

A2: When the pKa is unknown, a systematic approach is recommended. You can perform a pH scouting experiment by analyzing your sample with a series of mobile phases at different pH values (e.g., pH 3, 5, 7, and 9, using a pH-stable column for the higher pH). Observe the effect on peak shape and retention time to determine the optimal pH range.

Q3: Can the organic modifier in the mobile phase affect peak tailing?

A3: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Sometimes, switching from one organic modifier to another can improve peak symmetry due to different interactions with the analyte and the stationary phase.

Q4: My peak tailing issue appeared suddenly. What could be the cause?

A4: A sudden onset of peak tailing often points to a problem with the column or a change in the mobile phase.[3] Check if a new batch of mobile phase was prepared, as an error in pH adjustment can significantly affect peak shape.[3] Also, consider if the column has reached the end of its lifespan or if a blockage has occurred.

Q5: How can I prevent peak tailing in the future?

A5: Proactive measures can help prevent peak tailing:

  • Always use high-purity solvents and reagents for your mobile phase.

  • Filter your samples before injection to prevent column blockage.

  • Use a guard column to protect the analytical column from contaminants.

  • Properly store your columns according to the manufacturer's instructions.

  • Regularly perform system suitability tests to monitor the performance of your HPLC system and column.

Data Summary and Experimental Protocols

Table 1: Common Causes of Peak Tailing and Recommended Solutions
Cause Observation Recommended Solution(s)
Secondary Silanol Interactions Tailing of polar or basic analytes.Adjust mobile phase pH (typically lower), use an end-capped column, increase buffer concentration.
Column Overload Peak tailing or fronting that improves with sample dilution.Reduce sample concentration or injection volume.
Column Contamination Gradual increase in peak tailing over time.Flush the column with a strong solvent, use a guard column.
Column Void/Blocked Frit Sudden onset of peak tailing for all peaks, often with a pressure increase.Replace the column or frit.
Extra-Column Volume Broadening of all peaks, especially early eluting ones.Use shorter, narrower tubing between the injector, column, and detector.
Inappropriate Mobile Phase pH Peak tailing for ionizable compounds.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Experimental Protocol: Mobile Phase pH Optimization

This protocol describes a systematic approach to determine the optimal mobile phase pH to minimize peak tailing for this compound when its pKa is unknown.

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • This compound standard solution

  • HPLC grade water, acetonitrile, and methanol

  • Buffers: Formic acid, ammonium acetate, ammonium formate (or other appropriate buffers for the desired pH range)

  • A pH-stable HPLC column (e.g., a hybrid or end-capped C18 column)

Procedure:

  • Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A1: 0.1% Formic acid in water (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with acetic acid

    • Mobile Phase A3: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid

    • Mobile Phase A4: 10 mM Ammonium formate in water, pH adjusted to 6.0 with formic acid

    • Mobile Phase B: Acetonitrile or Methanol

  • Equilibrate the HPLC system with the first mobile phase composition (e.g., 50:50 Mobile Phase A1:Mobile Phase B) until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the tailing factor for the this compound peak.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the chromatograms and tailing factors obtained at different pH values to identify the optimal pH for symmetrical peak shape.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Mobile Phases (Varying pH) C Equilibrate HPLC System A->C B Prepare this compound Standard D Inject Standard B->D C->D E Record Chromatogram D->E F Calculate Tailing Factor E->F G Repeat for each pH F->G H Compare Results G->H I Determine Optimal pH H->I

Experimental workflow for mobile phase pH optimization.

By following this structured troubleshooting guide, researchers can effectively diagnose and resolve HPLC peak tailing issues for this compound and other similar compounds, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing 7-Hydroxydarutigenol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 7-Hydroxydarutigenol from its natural sources, primarily Siegesbeckia orientalis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a bioactive ent-pimarane diterpenoid. The primary natural source for its extraction is the aerial parts of Siegesbeckia orientalis L., a plant used in traditional medicine. The compound is a hydroxylated derivative of darutigenol, which is also found in this plant.

Q2: What are the most common methods for extracting diterpenoids like this compound?

A2: Common methods for extracting diterpenoids from plant materials include:

  • Conventional Solvent Extraction: Maceration or Soxhlet extraction using organic solvents like ethanol, methanol, or a mixture of hexane and ethyl acetate.[1][2]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[3][4][5]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction of target compounds.[6][7][8][9]

  • Supercritical Fluid Extraction (SFE): This "green" technique often employs supercritical CO2, sometimes with a co-solvent like ethanol, to extract compounds with high selectivity.[10][11]

  • High Hydrostatic Pressure Extraction (HHPE): HHPE uses high pressure to enhance the penetration of the solvent into the plant matrix, improving extraction efficiency.[12][13]

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of the target compound. For diterpenoids like this compound, which have moderate polarity, the following solvents are commonly used:

  • Ethanol and Methanol: These are effective for extracting a broad range of diterpenoids.[14][15] Aqueous solutions of these alcohols (e.g., 70-95% ethanol) are also frequently employed.[15]

  • Hexane and Ethyl Acetate Mixtures: A common combination for extracting less polar to moderately polar terpenoids.[1][2]

  • Dichloromethane, Hexane, and Ethyl Acetate have also been used in the extraction of diterpenoids.

Q4: How can I purify this compound from the crude extract?

A4: Purification of diterpenoids from a complex crude extract typically involves chromatographic techniques. Column chromatography is a widely used method for separating compounds based on their polarity.[16][17][18] The process often involves a stationary phase like silica gel or C18 reverse-phase silica gel and a mobile phase consisting of a solvent gradient (e.g., petroleum ether-acetone or methanol-water).[19][20] Fractions collected from the column are then analyzed (e.g., by TLC or HPLC) to identify those containing the desired compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate particle size of the plant material.- Inefficient extraction method.- Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane).- Optimize extraction time and temperature for your chosen method. For UAE and MAE, refer to established protocols for similar compounds.[21][22]- Grind the dried plant material to a fine powder to increase the surface area for extraction.[1][2]- Consider using advanced extraction techniques like UAE, MAE, or SFE, which often provide higher yields than conventional methods.[3][6][10]
Co-extraction of Impurities - Solvent is too polar or non-polar, extracting a wide range of compounds.- The plant material contains high amounts of pigments (e.g., chlorophyll) or lipids.- Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and then extract with a more polar solvent for the target compound.- Use column chromatography with a suitable solvent system for purification.[17][18][19]- Consider using solid-phase extraction (SPE) cartridges to remove specific classes of impurities.
Degradation of this compound - High temperatures used in methods like Soxhlet or MAE.- Prolonged exposure to light or air.- Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature or cold maceration.- For MAE, optimize the power and time to avoid overheating.[8][9]- Store extracts and purified compounds in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Difficulty in Isolating the Pure Compound - Co-elution of compounds with similar polarities during chromatography.- Insufficient resolution in the chromatographic system.- Optimize the mobile phase for column chromatography by testing different solvent combinations and gradients using thin-layer chromatography (TLC) first.- Consider using different stationary phases (e.g., silica gel, C18, Sephadex).- For final purification, semi-preparative or preparative HPLC can provide high-resolution separation.[19]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Diterpenoids from Siegesbeckia orientalis

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Dried and powdered aerial parts of Siegesbeckia orientalis.

  • Methanol (analytical grade).

  • Ultrasonic bath or probe sonicator.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 200 mL of methanol to the flask (solid-to-liquid ratio of 1:20 g/mL).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the crude extract at -20°C for further purification.

Purification by Column Chromatography

Materials:

  • Crude extract from the previous step.

  • Silica gel (for column chromatography).

  • Solvents for the mobile phase (e.g., n-hexane, ethyl acetate, methanol).

  • Glass column.

  • Fraction collection tubes.

  • TLC plates and developing chamber.

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a solvent system of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Visualize the spots on the TLC plates (e.g., under UV light or by staining).

  • Combine the fractions that contain the compound of interest (based on TLC analysis).

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids (General)

Extraction MethodTypical SolventsAdvantagesDisadvantages
MacerationEthanol, MethanolSimple, low costTime-consuming, lower efficiency
SoxhletHexane, Ethyl AcetateMore efficient than macerationHigh temperature can degrade compounds, requires more solvent
Ultrasound-Assisted (UAE)Ethanol, MethanolFaster, higher yields, less solventEquipment cost
Microwave-Assisted (MAE)Ethanol, WaterVery fast, high efficiencyPotential for localized overheating, equipment cost
Supercritical Fluid (SFE)CO2, Ethanol (co-solvent)"Green" solvent, high selectivityHigh initial equipment cost, complex operation

Table 2: Optimized Conditions for Diterpenoid Extraction from Siegesbeckia Species (Literature Data)

Extraction MethodPlant SpeciesKey ParametersReported Yield/OutcomeReference
High Hydrostatic PressureS. orientalis320 MPa, 5 min, 18% ethanol12.4% (w/w) extract yield[12]
Refluxing EthanolS. pubescens70% Ethanol, 1.5 hIsolation of new diterpenoids[15]
Ultrasonic ExtractionS. orientalisMethanolIsolation of new acyclic diterpenes[23]
Ethanol ExtractionS. orientalis95% Ethanol, 24h x 35.26% extract yield[14]

Visualizations

Experimental Workflow for Extraction and Purification

experimental_workflow plant_material Dried & Powdered Siegesbeckia orientalis extraction Extraction (e.g., UAE with Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Diterpenoid Extract evaporation->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_evaporation Final Solvent Evaporation pooling->final_evaporation pure_compound Purified this compound final_evaporation->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Wnt/β-catenin Signaling Pathway Activated by Siegesbeckia orientalis Extract

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus frizzled Frizzled dsh Dishevelled (Dsh) frizzled->dsh activates lrp LRP5/6 wnt Wnt Ligand (S. orientalis extract) wnt->frizzled wnt->lrp destruction_complex Destruction Complex (Axin, APC, GSK-3β) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n accumulates and translocates tcf_lef TCF/LEF beta_catenin_n->tcf_lef binds target_genes Target Gene Expression tcf_lef->target_genes activates

Caption: Wnt/β-catenin signaling pathway activated by S. orientalis extract.

References

Technical Support Center: 7-Hydroxydarutigenol Stabilization in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxydarutigenol. The information provided is based on general knowledge of diterpenoid and natural product chemistry and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Precipitation of this compound is likely due to its low aqueous solubility, a common characteristic of many terpenoids. Several factors can contribute to this issue:

  • Solvent Choice: The polarity of the solvent may not be optimal for maintaining solubility.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Temperature: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.

  • pH: The pH of the solution can influence the ionization state of the molecule, potentially impacting its solubility.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be happening?

A2: A loss of biological activity often indicates chemical degradation of the compound. For diterpenoids like this compound, several degradation pathways are possible:

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation. This is a common issue for many natural products.

  • Hydrolysis: Depending on the pH of your solution, ester or other labile functional groups, if present, could be susceptible to hydrolysis. Extreme pH values (both acidic and alkaline) can catalyze this process.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that degrade the compound.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.[3][4][5]

Q3: What are the general signs of this compound degradation?

A3: Degradation can manifest in several ways:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC).

  • A measurable decrease in the desired biological activity.

  • A shift in the pH of the solution.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

This guide addresses how to improve the solubility of this compound and prevent precipitation.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use a mixture of solvents. For example, dissolving this compound in a small amount of an organic solvent like DMSO or ethanol before adding it to an aqueous buffer.Simple to implement.The organic solvent may interfere with biological assays.
pH Adjustment Systematically vary the pH of the solution to find the point of maximum solubility. Buffers should be used to maintain a stable pH.[1]Can significantly improve solubility if the molecule has ionizable groups.Extreme pH may cause degradation. The optimal pH for solubility may not be compatible with the experiment.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like terpenoids, increasing their aqueous solubility and stability.[6][7][8][9][10][11]Significantly enhances solubility and can also protect the compound from degradation.[6][8][9][10][11]May alter the bioavailability or activity of the compound. Requires optimization of the cyclodextrin type and concentration.
  • Selection of Cyclodextrin: Start with a commonly used cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Complexation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the stirred HP-β-CD solution.

    • Continue stirring at room temperature for several hours (e.g., 4-24 hours) to allow for complex formation.

  • Characterization:

    • Visually inspect for any precipitation.

    • Determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

    • Confirm complex formation using techniques such as Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC), if necessary.

Issue 2: Chemical Degradation in Solution

This guide provides strategies to minimize the chemical degradation of this compound.

StrategyDescriptionAdvantagesDisadvantages
Use of Antioxidants Add antioxidants to the solution to scavenge free radicals and prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[12][13][14]Effective at preventing oxidative degradation.[12][13][14]The antioxidant may interfere with the experiment. The optimal antioxidant and its concentration need to be determined.
Control of pH Maintain the solution at an optimal pH where this compound is most stable. This requires an experimental pH stability study.[1][15][16][17]Can significantly reduce hydrolysis and other pH-dependent degradation pathways.[1][2]The optimal pH for stability may not be optimal for solubility or biological activity.
Light Protection Store solutions in amber vials or wrap containers in aluminum foil to protect from light.Simple and effective way to prevent photodegradation.May not be practical for all experimental setups.
Temperature Control Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize exposure to high temperatures during experiments.Slows down the rate of most chemical degradation reactions.[4]Freeze-thaw cycles can sometimes lead to degradation or precipitation.
Inert Atmosphere Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.Highly effective at preventing oxidation.Requires specialized equipment (e.g., glove box or Schlenk line).
Liposomal Formulation Encapsulating this compound within liposomes can protect it from the external environment and improve its stability and solubility.[18][19][20][21][22]Enhances both stability and solubility, and can offer controlled release.[18][20][22]Formulation development can be complex and time-consuming.
  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare Solutions: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubation: Incubate aliquots of each solution at a specific temperature (e.g., 4°C, 25°C, and 40°C). Protect all samples from light.

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of this compound remaining in each sample using a stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of this compound remaining versus time for each pH and temperature condition to determine the optimal pH for stability.

Visualizations

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies 7-Hydroxydarutigenol_in_Solution 7-Hydroxydarutigenol_in_Solution Oxidation Oxidation 7-Hydroxydarutigenol_in_Solution->Oxidation O2 Hydrolysis Hydrolysis 7-Hydroxydarutigenol_in_Solution->Hydrolysis H2O, pH Photodegradation Photodegradation 7-Hydroxydarutigenol_in_Solution->Photodegradation Light Thermal_Degradation Thermal_Degradation 7-Hydroxydarutigenol_in_Solution->Thermal_Degradation Heat Antioxidants Antioxidants Antioxidants->Oxidation pH_Control pH_Control pH_Control->Hydrolysis Light_Protection Light_Protection Light_Protection->Photodegradation Low_Temperature Low_Temperature Low_Temperature->Thermal_Degradation Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Oxidation Encapsulation Encapsulation Encapsulation->Oxidation Encapsulation->Hydrolysis Encapsulation->Photodegradation cluster_workflow Experimental Workflow for Stabilization A Identify Potential Instability (Precipitation, Activity Loss) B Characterize Degradation (HPLC, LC-MS) A->B C Select Stabilization Strategy (e.g., pH optimization, Antioxidants, Encapsulation) B->C D Formulation Development (Protocol Optimization) C->D E Conduct Stability Studies (Accelerated and Long-term) D->E F Validate Stability and Activity of the Final Formulation E->F

References

reducing degradation of 7-Hydroxydarutigenol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 7-Hydroxydarutigenol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a diterpenoid compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₀H₃₄O₄[1][2]
Molecular Weight 338.5 g/mol [1]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage (Solid) Desiccate at -20°C.[1][3]
Storage (Stock Solution) Can be stored below -20°C for several months.[3]

Q2: My experimental results with this compound are inconsistent. Could degradation be the cause?

Inconsistent results are a common indicator of compound instability. Diterpenoids can be sensitive to various environmental factors, leading to degradation over the course of an experiment. Factors such as pH, light exposure, temperature, and the presence of oxidizing agents can all contribute to the breakdown of the compound, affecting its purity and, consequently, its activity.

Q3: I'm observing a loss of activity in my this compound stock solution. How can I prevent this?

To maintain the integrity of your stock solution, it is recommended to store it at or below -20°C[3]. For enhanced solubility, you may warm the tube to 37°C and use an ultrasonic bath for a short period before preparing your stock[3]. It is also advisable to prepare fresh dilutions for your experiments from a concentrated, frozen stock to minimize repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Compound Activity in Aqueous Buffers pH Instability: The stability of similar compounds, such as pentacyclic triterpenes, has been shown to be pH-dependent, with degradation occurring in alkaline conditions (pH > 8)[1].Maintain a neutral to slightly acidic pH (pH 4-7) for your experimental buffer system. It is advisable to perform a preliminary pH stability study for your specific experimental conditions.
Variability Between Experiments Conducted at Different Times Photodegradation: Many complex organic molecules, including some diterpenoids, are sensitive to light. Exposure to ambient laboratory light over extended periods can lead to degradation[4].Protect your samples from light by using amber-colored vials or by wrapping your experimental containers in aluminum foil. Minimize the exposure of the compound to light during preparation and experimentation.
Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS) Oxidative Degradation: The presence of multiple hydroxyl groups in this compound may make it susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions in buffers.- Degas Buffers: Before use, degas all aqueous buffers to remove dissolved oxygen. - Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, to your stock solution or experimental medium. The choice of antioxidant should be validated to ensure it does not interfere with your assay.[3] - Use Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA to your buffers may be beneficial.
Low Recovery of Compound After an Experimental Procedure Adsorption to Surfaces: Bioactive compounds can sometimes adsorb to the surfaces of plasticware, leading to a lower effective concentration.Use low-adsorption plasticware or silanized glassware for handling and storing solutions of this compound.

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution of this compound
  • Reconstitution: Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in a suitable solvent such as DMSO or ethanol to a high concentration (e.g., 10-20 mM). To aid dissolution, the vial may be warmed to 37°C and sonicated for a brief period[3].

  • Addition of Antioxidant (Optional): If oxidative degradation is a concern, add a molar excess of an antioxidant like BHT (e.g., to a final concentration of 50-100 µM) to the stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber-colored, low-adsorption vials. Store the aliquots at -20°C or -80°C.

  • Working Solutions: When needed, thaw a single aliquot and prepare fresh dilutions in your experimental buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a This compound Powder b Reconstitute in DMSO/Ethanol a->b c Add Antioxidant (Optional) b->c d Aliquot & Store at -20°C c->d e Thaw Single Aliquot d->e Use one aliquot per experiment f Prepare Fresh Dilutions in Buffer (pH 4-7, Degassed) e->f g Protect from Light f->g h Conduct Experiment g->h i Analytical Measurement (e.g., HPLC, LC-MS) h->i

Caption: Recommended workflow for handling this compound to minimize degradation.

Potential_Degradation_Pathway cluster_compound Compound cluster_stressors Stressors cluster_products Degradation Products A This compound E Oxidized Derivatives A->E Oxidation F Rearranged Products A->F Isomerization/Rearrangement B High pH (>8) B->A C UV Light C->A D Oxidizing Agents D->A

Caption: Potential degradation pathways for this compound under common experimental stressors.

Signaling_Pathway_Example cluster_extracellular Extracellular cluster_cell Cell compound This compound receptor Cell Surface Receptor compound->receptor Binding pathway Intracellular Signaling Cascade receptor->pathway Activation response Cellular Response pathway->response Modulation

Caption: Generalized signaling pathway for a bioactive compound like this compound.

References

Technical Support Center: 7-Hydroxydarutigenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 7-Hydroxydarutigenol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological matrices?

A1: For sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique offers high specificity through Multiple Reaction Monitoring (MRM) and excellent sensitivity, which is crucial for pharmacokinetic and drug metabolism studies. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, especially for less complex matrices like plant extracts, it may lack the required sensitivity and selectivity for bioanalysis at low concentrations.[1][2][3]

Q2: I am not getting a good signal for this compound in my LC-MS/MS system. What are the potential causes?

A2: Poor signal intensity for this compound can stem from several factors:

  • Suboptimal Ionization: As a diterpenoid, this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions. Optimization of the mobile phase pH with additives like formic acid, acetic acid, or ammonium formate can significantly enhance protonation and signal intensity.

  • Analyte Degradation: The compound might be unstable under certain pH, temperature, or light conditions. It is crucial to evaluate its stability during sample storage and preparation.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound. This is a common challenge in bioanalysis and requires thorough sample clean-up and/or the use of a stable isotope-labeled internal standard.

  • Inappropriate MS/MS Transition: The selected precursor and product ion pair (MRM transition) may not be the most abundant or specific. It is essential to optimize these parameters by infusing a pure standard of the analyte.

Q3: How can I minimize matrix effects in my assay?

A3: Matrix effects, which can manifest as ion suppression or enhancement, are a primary challenge in bioanalytical LC-MS/MS.[4] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Implement a robust sample preparation method to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) are often more effective at removing phospholipids and other matrix components than simpler methods like protein precipitation.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects across all samples.

Q4: What are the key validation parameters I should assess for my this compound quantification method?

A4: According to regulatory guidelines (e.g., FDA, EMA), a validated bioanalytical method should demonstrate acceptable performance for the following parameters:

  • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

  • Linearity and Range: The assay should be linear over a defined concentration range.

  • Accuracy and Precision: The method must provide results that are close to the true value (accuracy) and are reproducible (precision). This is typically assessed at multiple quality control (QC) levels.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Matrix Effect: The influence of the biological matrix on the analyte's signal should be evaluated.

  • Stability: The stability of this compound should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Troubleshooting Guides

Problem 1: Poor Peak Shape and/or Low Recovery
Potential Cause Troubleshooting Step
Suboptimal Extraction pH Adjust the pH of the extraction solvent. For hydroxylated diterpenoids, a neutral or slightly acidic pH may improve recovery.
Inefficient Extraction Solvent Test different organic solvents for liquid-liquid extraction (e.g., ethyl acetate, methyl tert-butyl ether) or for the elution step in SPE.
Analyte Adsorption Adsorption to plasticware or the HPLC column can be an issue. Use low-adsorption vials and consider different column chemistries.
Incomplete Elution from SPE Cartridge Optimize the SPE elution solvent. A stronger solvent or a combination of solvents may be required for complete elution.
Problem 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, especially pipetting and extraction times. Automation can help reduce variability.
Matrix Effect Variability Different lots of biological matrix can exhibit varying degrees of ion suppression. Evaluate matrix effects across multiple lots. An SIL-IS is highly recommended to correct for this.
Analyte Instability If this compound is unstable, even short delays or minor temperature fluctuations during sample processing can lead to variable degradation. Ensure samples are kept on ice and processed quickly.

Experimental Protocols

Example Protocol: Quantification of Darutigenol by RP-HPLC-UV

This method for the parent compound, darutigenol, can be adapted for this compound. Modifications for LC-MS/MS are also suggested.

Parameter Condition
Chromatographic Column C18 column (e.g., Kromasil C18, 4.6 mm x 200 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and Water[1][2]
Gradient Elution 0-6 min: 29.5% Acetonitrile; 6-10 min: 29.5% to 43.5% Acetonitrile[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1][2]
UV Detection Wavelength 215 nm[1][2]
LC-MS/MS Adaptation Reduce flow rate to 0.3-0.5 mL/min for better ESI efficiency. Add 0.1% formic acid to both mobile phases to promote protonation.
MS/MS Detection Use ESI in positive ion mode. Optimize MRM transitions by infusing a standard solution of this compound.

Quantitative Data Summary

The following tables present data for the parent compound darutigenol and typical performance characteristics for a validated bioanalytical LC-MS/MS method.

Table 1: Performance of an RP-HPLC-UV Method for Darutigenol [1][2]

Parameter Value
Linearity Range 0.0026 - 0.052 mg/mL
Correlation Coefficient (r) 0.9997
Average Recovery 101.7%
RSD of Recovery 2.0% (n=9)

Table 2: Typical Acceptance Criteria for a Bioanalytical LC-MS/MS Method

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV ≤ 15%
Stability Analyte concentration within ±15% of initial

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction evap Evaporate & Reconstitute extraction->evap hplc HPLC Separation (C18 Column) evap->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_tree start Poor Quantification Results (Low Signal, High Variability) check_ms Is MS signal stable and optimized? start->check_ms node_ms Optimize MS Parameters: - Infuse standard - Check source conditions - Verify MRM transitions check_ms->node_ms No check_chroma Is peak shape acceptable? check_ms->check_chroma Yes node_chroma Optimize Chromatography: - Check for column degradation - Adjust mobile phase/gradient - Evaluate analyte adsorption check_chroma->node_chroma No check_recovery Is extraction recovery low or variable? check_chroma->check_recovery Yes node_recovery Optimize Sample Prep: - Test different extraction methods (SPE) - Adjust solvent pH and composition - Assess analyte stability check_recovery->node_recovery Yes node_matrix Investigate Matrix Effects: - Use matrix-matched calibrants - Implement SIL-IS - Improve sample cleanup check_recovery->node_matrix No

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Establishing In Vivo Dosing for 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Hydroxydarutigenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the crucial step of establishing and refining dosages for in vivo studies. Given the novelty of this compound and the limited publicly available in vivo data, this guide focuses on the foundational steps for determining an appropriate dosage regimen for a novel diterpenoid with presumed poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I cannot find any established in vivo dosage for this compound. Where should I start?

A1: When working with a novel compound like this compound, a systematic approach is required to establish a safe and effective in vivo dose. The recommended workflow involves a combination of in vitro and in vivo studies. You should begin with determining the compound's physicochemical properties, followed by in vitro cytotoxicity assays to estimate a starting concentration range. Subsequently, pilot in vivo studies are necessary to determine the maximum tolerated dose (MTD).

Q2: this compound is likely poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?

A2: Poor aqueous solubility is a common challenge with natural products like diterpenoids. Several formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies. These include the use of co-solvents, surfactants, and lipid-based delivery systems. A common starting point for preclinical studies is to use a mixture of a biocompatible organic solvent (like DMSO or ethanol) and a vehicle such as polyethylene glycol (PEG) or corn oil. It is crucial to conduct vehicle toxicity studies in parallel to ensure that the observed effects are from the compound and not the formulation vehicle.

Q3: How do I determine the starting dose for my first in vivo experiment?

A3: The starting dose for your initial in vivo study, often a dose range-finding study, should be guided by your in vitro cytotoxicity data. The IC50 (half-maximal inhibitory concentration) value from these assays can be used to estimate a starting dose. A common practice is to start with a dose that is a fraction (e.g., 1/10th) of the concentration that showed significant in vitro efficacy or toxicity.

Q4: What are the key parameters to monitor during an acute toxicity study?

A4: During an acute toxicity study, it is essential to monitor the animals for a range of clinical signs of toxicity. These include, but are not limited to, changes in body weight, food and water consumption, behavior (e.g., lethargy, hyperactivity), and physical appearance (e.g., ruffled fur, changes in posture). The observation period is typically up to 14 days post-administration. At the end of the study, a gross necropsy should be performed to examine for any organ abnormalities.

Troubleshooting Guides

Issue 1: Compound Precipitation in Formulation
  • Problem: this compound precipitates out of the vehicle solution upon preparation or during storage.

  • Possible Causes:

    • The solvent capacity of the vehicle has been exceeded.

    • The formulation is unstable at the storage temperature.

    • The pH of the solution is not optimal for solubility.

  • Solutions:

    • Decrease Concentration: Try preparing a lower concentration of the compound in the same vehicle.

    • Optimize Vehicle: Experiment with different co-solvent ratios or try alternative solubilizing agents such as cyclodextrins or surfactants.

    • Temperature Control: Prepare the formulation at a slightly elevated temperature (if the compound is heat-stable) and store it at a controlled room temperature or as determined by stability studies.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.

Issue 2: Unexpected Animal Mortality or Severe Toxicity at Low Doses
  • Problem: Animals show severe adverse effects or mortality at doses predicted to be safe based on in vitro data.

  • Possible Causes:

    • The compound has higher in vivo potency than predicted.

    • The formulation vehicle is causing toxicity.

    • The route of administration leads to rapid and high bioavailability, causing acute toxicity.

  • Solutions:

    • Vehicle Toxicity Study: Conduct a control experiment with the vehicle alone to rule out its toxicity.

    • Dose Reduction: Significantly reduce the starting dose in subsequent experiments.

    • Alternative Route of Administration: Consider a different route of administration that may lead to a slower absorption and lower peak plasma concentration (e.g., subcutaneous instead of intraperitoneal).

Issue 3: Lack of Efficacy at High Doses
  • Problem: No observable biological effect is seen even at the highest administered doses.

  • Possible Causes:

    • Poor bioavailability of the compound.

    • Rapid metabolism and clearance of the compound.

    • The chosen animal model is not appropriate for the expected biological activity.

  • Solutions:

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will help to understand if the compound is reaching the target tissue at sufficient concentrations.

    • Formulation Optimization: Improve the formulation to enhance bioavailability.

    • Re-evaluate the Animal Model: Ensure that the chosen animal model is relevant to the disease or biological pathway being studied.

Experimental Protocols

Protocol 1: Solubility and Formulation Stability Testing
  • Objective: To determine the solubility of this compound in various vehicles and assess the stability of the chosen formulation.

  • Materials: this compound, various solvents (DMSO, ethanol), and vehicles (PEG400, corn oil, saline), analytical balance, vortex mixer, sonicator, HPLC system.

  • Procedure:

    • Prepare stock solutions of this compound in DMSO or ethanol.

    • Serially dilute the stock solution into the chosen vehicle to determine the concentration at which precipitation occurs.

    • Once a suitable vehicle and concentration are identified, prepare a batch of the formulation.

    • Analyze the concentration of the formulation at time zero using a validated HPLC method.

    • Store the formulation under different conditions (e.g., room temperature, 4°C) and re-analyze the concentration at various time points (e.g., 1, 4, 24 hours) to assess stability.

Protocol 2: In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic potential of this compound on relevant cell lines to estimate a starting dose for in vivo studies.

  • Materials: this compound, relevant cancer or normal cell lines, cell culture medium, 96-well plates, MTT or similar viability assay kit, plate reader.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar range).

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Pilot In Vivo Acute Toxicity and Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the MTD of this compound in a relevant animal model (e.g., mice or rats).

  • Materials: this compound formulation, healthy animals (e.g., C57BL/6 mice), appropriate dosing equipment (e.g., gavage needles), animal balance.

  • Procedure:

    • Based on in vitro data, select a starting dose and a dose escalation scheme (e.g., modified Fibonacci series).

    • Administer a single dose of the compound to a small group of animals (e.g., 3-5 per group).

    • Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days.

    • Record body weight daily for the first week and then weekly.

    • If no toxicity is observed, escalate the dose in a new group of animals.

    • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

Vehicle CompositionMaximum Solubility (mg/mL)Observations
10% DMSO in Saline>1Clear solution
10% DMSO, 40% PEG400 in Saline>5Clear solution
5% Ethanol in Corn Oil>2Clear solution
Saline<0.1Precipitation observed

Table 2: Example of In Vitro Cytotoxicity Data

Cell LineIC50 (µM) after 48h
Human Colon Cancer Cell Line (HCT116)15.2
Human Normal Colon Fibroblasts (CCD-18Co)> 100

Table 3: Example of a Dose Escalation Scheme for an MTD Study

Dose GroupDose (mg/kg)Number of AnimalsKey Observations
1103No adverse effects observed.
2303Mild, transient lethargy.
31003Significant lethargy, >10% body weight loss.
43003Severe toxicity, mortality observed.

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers must generate their own data for this compound.

Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Pilot Studies cluster_2 Phase 3: Efficacy Studies solubility Solubility & Stability Testing cytotoxicity In Vitro Cytotoxicity Assays solubility->cytotoxicity Determine concentration range mtd Acute Toxicity & MTD Study cytotoxicity->mtd Estimate starting dose pk Pilot Pharmacokinetic (PK) Study mtd->pk Inform dose for PK efficacy In Vivo Efficacy Studies pk->efficacy Establish dosing regimen

Caption: Experimental workflow for establishing an in vivo dosage for a novel compound.

signaling_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor tak1 TAK1 receptor->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation compound This compound compound->ikk Inhibition compound->nfkb_nuc Inhibition dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes Transcription

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Technical Support Center: Purifying Synthesized 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized 7-Hydroxydarutigenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification process. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you improve the purity of your synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of diterpenoids like this compound?

A1: While specific impurities for this compound synthesis are not extensively documented in publicly available literature, common impurities in diterpenoid synthesis can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers (diastereomers, epimers), oxidation products, and products from incomplete reactions.

  • Reagents and catalysts: Residual reagents, catalysts, and their by-products used during the synthesis.

  • Solvents: Residual solvents from the reaction and initial extraction steps.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of diterpenoids.[1] Both normal-phase and reversed-phase HPLC can be employed. For a polar compound like this compound, reversed-phase HPLC using a C18 or C30 column is often a good starting point. Preparative HPLC can be used for final purification steps to achieve high purity.[1]

Q3: How can I effectively remove isomeric impurities?

A3: The separation of isomers can be challenging. Chiral chromatography is necessary for separating enantiomers. For diastereomers and epimers, optimizing your HPLC method is key. This can involve:

  • Column selection: Using a high-resolution column, such as a C30, or a column with a different stationary phase (e.g., phenyl-hexyl).

  • Mobile phase optimization: Fine-tuning the solvent gradient and additives (e.g., formic acid, trifluoroacetic acid) can improve resolution between isomers.

  • Temperature control: Adjusting the column temperature can sometimes enhance separation.

Q4: What is the best approach for recrystallizing this compound?

A4: Recrystallization is a cost-effective method for purifying solid compounds. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For polar diterpenoids, common recrystallization solvents include ethanol, methanol, acetone, ethyl acetate, or mixtures of these with a non-polar solvent like hexane or petroleum ether.[2][3][4] A systematic solvent screening with a small amount of your crude product is the best approach to identify the optimal solvent or solvent system.

Troubleshooting Guides

Issue 1: Co-eluting Impurities in HPLC
Symptom Possible Cause Suggested Solution
A single peak in the chromatogram contains both the product and an impurity upon analysis by a secondary method (e.g., MS).Insufficient resolution of the HPLC method.1. Optimize the Gradient: Use a shallower gradient around the elution time of your compound. 2. Change the Stationary Phase: Switch to a column with different selectivity (e.g., from C18 to a phenyl-hexyl or C30 column). 3. Modify the Mobile Phase: Add a small percentage of a different organic modifier (e.g., isopropanol to an acetonitrile/water system) or a different acidic modifier. 4. Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.
Broad or tailing peaks.Column overload or secondary interactions with the stationary phase.1. Reduce Sample Load: Inject a smaller amount of your sample onto the column. 2. Adjust Mobile Phase pH: Ensure the pH is appropriate to suppress any ionization of your compound or impurities. 3. Use a Different Column: A column with end-capping may reduce tailing.
Issue 2: Poor Crystal Formation During Recrystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling.The solution is not supersaturated; too much solvent was used.1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Add an Anti-solvent: If using a single solvent, slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly cloudy, then warm to clarify and cool slowly. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
An oil forms instead of crystals ("oiling out").The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly.1. Use a Different Solvent: Choose a solvent in which the compound is less soluble. 2. Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Use a Solvent Mixture: Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists.

Data Presentation

Table 1: Comparison of HPLC Conditions for Diterpenoid Separation

Parameter Method 1 Method 2 Method 3
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C30 (e.g., 4.6 x 150 mm, 3 µm)Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic AcidAcetonitrile/Methanol/Water
Detection UV (210-220 nm), MSCharged Aerosol Detector (CAD), MSPDA, MS
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Application General purity analysis.Separation of closely related isomers.Separation of aromatic-containing diterpenoids.

Table 2: Common Solvents for Diterpenoid Recrystallization

Solvent Polarity Boiling Point (°C) Commonly Used For
WaterHigh100Highly polar, hydroxylated diterpenoids.
MethanolHigh65Polar diterpenoids.
EthanolHigh78Polar diterpenoids.
AcetoneMedium56Moderately polar diterpenoids.
Ethyl AcetateMedium77Moderately polar diterpenoids.
DichloromethaneLow40Less polar diterpenoids.
HexaneLow69As an anti-solvent for polar diterpenoids.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve a small amount of the synthesized this compound in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 30% B

      • 31-35 min: 30% B (equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Determine the purity of this compound by calculating the area percentage of the main peak.

    • Identify impurities by their retention times and mass-to-charge ratios if using MS detection.[5][6][7]

Protocol 2: General Recrystallization Procedure for this compound
  • Solvent Selection:

    • Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good amount of crystals.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Analyze the purity by HPLC as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Synthesized This compound ColumnChromatography Column Chromatography (Silica Gel) Start->ColumnChromatography Initial Cleanup Recrystallization Recrystallization Purity_Check HPLC / MS Analysis Recrystallization->Purity_Check ColumnChromatography->Purity_Check Assess Purity Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Recrystallization <95% Pure Purity_Check->Prep_HPLC 95-98% Pure Final_Product Pure this compound (>98%) Purity_Check->Final_Product >98% Pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purity Assessed by HPLC/MS Impurity_Type Identify Impurity Type Start->Impurity_Type Polar_Impurity Highly Polar Impurities Impurity_Type->Polar_Impurity Polar NonPolar_Impurity Non-Polar/Slightly Polar Impurities Impurity_Type->NonPolar_Impurity Non-Polar Isomeric_Impurity Isomeric Impurities Impurity_Type->Isomeric_Impurity Isomers Solution_Polar Normal-Phase Column Chromatography Polar_Impurity->Solution_Polar Solution_NonPolar Reversed-Phase HPLC or Recrystallization NonPolar_Impurity->Solution_NonPolar Solution_Isomer High-Resolution HPLC (e.g., C30 column) or Chiral Chromatography Isomeric_Impurity->Solution_Isomer

Caption: Troubleshooting logic for selecting a purification strategy.

References

Validation & Comparative

Comparative Analysis of 7-Hydroxydarutigenol's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of 7-Hydroxydarutigenol, with a focus on its antiviral properties. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons with alternative compounds supported by experimental data.

Overview of this compound

This compound is a natural compound that has demonstrated notable biological activity. Recent studies have highlighted its potential as an antiviral agent, particularly against coronaviruses. Its mechanism of action appears to involve the inhibition of key viral enzymes necessary for replication.

Antiviral Activity: A Comparative Analysis

Experimental data has identified this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. Its efficacy is comparable to other natural and synthetic compounds targeting the same enzyme.

Table 1: Comparative Inhibitory Activity against Viral Proteases
CompoundTargetAssay TypeIC50EC50Citation
This compound SARS-CoV-2 MproEnzymatic Assay0.40 µM1.5 µM[1]
FIPV MproEnzymatic Assay0.49 µM-[1]
SARS-CoV MproEnzymatic Assay0.070 µM-[1]
BaicaleinSARS-CoV-2 3CLproEnzymatic Assay0.89 µM16.74 µM[2]
LuteolinSARS-CoV-2 3CLproEnzymatic Assay>100 µg/mL10.65 µM[2]
BrequinarHsDHODHEnzymatic Assay-0.4 µM[3]
TeriflunomideHsDHODHEnzymatic Assay-18 µM[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Mpro/3CLpro: Main Protease. FIPV: Feline Infectious Peritonitis Virus. HsDHODH: Human Dihydroorotate Dehydrogenase.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, many natural compounds with antiviral effects also exhibit anti-inflammatory activity. This is often achieved by modulating key inflammatory pathways such as NF-κB and inhibiting the production of pro-inflammatory cytokines.[4][5] Flavonoids, a broad class of natural products, are well-documented for their ability to interfere with inflammatory signaling pathways and reduce the release of inflammatory mediators like TNF-α, IL-1β, and IL-6.[4][5][6]

Table 2: Anti-inflammatory Activity of Comparable Natural Compounds
CompoundKey MechanismEffectIn Vitro/In Vivo ModelCitation
Curcumin Inhibition of NF-κB, MAPK, COX, LOX pathwaysDownregulates TNFα, IL-1β, IL-6Animal models of autoimmunity[6][7]
Resveratrol Modulation of T-cell activityReduces pro-inflammatory mediatorsAnimal models of autoimmunity[7]
Boswellic Acids Anti-arthritic activityReduces edema and inflammationRodent models of inflammation[7]
Epigallocatechin-3-gallate (EGCG) Inhibition of NF-κB, IKK activationReduces IL-6 expressionIn vivo and in vitro studies[4][6]
Hydroxytyrosol COX-2 inhibitionPrevents LPS-induced TNF-α productionMouse model of systemic inflammation[8][9]

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol outlines a typical fluorescence-based enzymatic assay to determine the IC50 value of an inhibitor against SARS-CoV-2 Mpro.

  • Reagents and Materials: Recombinant SARS-CoV-2 Mpro, fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3), test compound (this compound), and a positive control (e.g., Nirmatrelvir).

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the Mpro enzyme to each well.

    • Add the diluted test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 485 nm) over time using a plate reader. The cleavage of the substrate by Mpro separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.

    • Calculate the rate of reaction for each concentration of the inhibitor.

  • Data Analysis:

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Plaque Reduction Assay for Antiviral Activity (EC50)

This cell-based assay determines the effective concentration of a compound that inhibits viral replication, measured by the reduction in viral plaques.

  • Cells and Virus: Vero E6 cells (or other susceptible cell lines) and a clinical isolate of SARS-CoV-2.

  • Procedure:

    • Seed Vero E6 cells in 6-well plates and grow until they form a confluent monolayer.

    • Prepare serial dilutions of the test compound (this compound) in a culture medium.

    • Pre-treat the cell monolayers with the different concentrations of the compound for a specific duration (e.g., 1-2 hours).

    • Infect the cells with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).

    • After an adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.

    • Incubate the plates for 3-5 days at 37°C in a CO2 incubator to allow for plaque formation.

    • After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control.

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Visualizing Workflows and Pathways

Experimental Workflow for Bioactivity Validation

The following diagram illustrates a standard workflow for identifying and validating the biological activity of a novel compound.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: In Vitro Efficacy cluster_3 Phase 4: Mechanism of Action A Compound Library B High-Throughput Screening (e.g., Enzymatic Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C D Cytotoxicity Assay (e.g., MTT, CC50) C->D E Cell-Based Assays (e.g., Plaque Reduction) D->E F EC50 Determination E->F G Target Engagement Studies F->G H Pathway Analysis G->H

Caption: A generalized workflow for validating the biological activity of a test compound.

Coronavirus Replication and Mpro Inhibition Pathway

This diagram illustrates a simplified coronavirus replication cycle and highlights the role of the main protease (Mpro/3CLpro) as a drug target.

G Entry 1. Viral Entry & Uncoating Translation 2. Translation of Polyproteins (pp1a, pp1ab) Entry->Translation Proteolysis 3. Proteolytic Cleavage Translation->Proteolysis Replication 4. RNA Replication & Transcription Proteolysis->Replication Functional Proteins Mpro Mpro / 3CLpro Proteolysis->Mpro Assembly 5. Virion Assembly & Release Replication->Assembly Inhibitor This compound Inhibitor->Mpro Inhibition

Caption: Inhibition of Coronavirus replication by targeting the Main Protease (Mpro).

References

A Tale of Two Diterpenoids: Unraveling the Biological Activities of Darutigenol and the Enigmatic 7-Hydroxydarutigenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the understanding of two structurally related diterpenoids: darutigenol and its hydroxylated counterpart, 7-hydroxydarutigenol. While darutigenol has been the subject of multiple studies elucidating its cardioprotective and anti-inflammatory effects, this compound remains a largely uncharacterized molecule, presenting a significant knowledge gap for researchers in drug discovery and development.

This guide synthesizes the available experimental data for darutigenol and highlights the current void in our understanding of this compound, offering a clear comparison based on the existing evidence.

Darutigenol: A Multifaceted Cardioprotective and Anti-inflammatory Agent

Darutigenol, a natural product isolated from Siegesbeckia glabrescens, has demonstrated significant therapeutic potential in preclinical studies. Its biological activities primarily revolve around protecting the heart from injury and mitigating inflammation.

Cardioprotective Effects

Studies have shown that darutigenol can protect cardiomyocytes from ischemia/reperfusion injury.[1][2][3][4] The primary mechanism underlying this effect is the activation of the PI3K-AKT signaling pathway .[1][2][3][4] Molecular docking studies have indicated a strong binding affinity of darutigenol to AKT1, a key protein in this pathway.[1][2] Activation of the PI3K-AKT pathway by darutigenol leads to the inhibition of apoptosis and a reduction in the generation of reactive oxygen species (ROS), thereby preserving cardiac function.[1][2][3]

Anti-inflammatory Activity

Darutigenol also exhibits potent anti-inflammatory properties. Research has shown its ability to suppress the production of pro-inflammatory mediators. This effect is mediated, at least in part, through the inhibition of the JAK-STAT3 signaling pathway . By downregulating this pathway, darutigenol can reduce the expression of inflammatory cytokines, offering potential therapeutic benefits for inflammatory conditions.

This compound: An Uncharted Territory

In stark contrast to its parent compound, there is a notable absence of published experimental data on the biological effects of this compound. Scientific literature and product databases primarily list it as a chemical entity available for research purposes, but its pharmacological profile remains uninvestigated.

This lack of data prevents a direct, evidence-based comparison of the biological activities of this compound and darutigenol. It is plausible that the addition of a hydroxyl group at the 7-position could modulate the compound's activity. Hydroxylation is a common metabolic transformation that can alter a molecule's solubility, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic properties. However, without experimental validation, any assumptions about the effects of this structural modification remain purely speculative.

Comparative Summary and Future Directions

The following table summarizes the known biological effects of darutigenol. A corresponding column for this compound is included to emphasize the current lack of data.

Biological EffectDarutigenolThis compound
Cardioprotection Protective against ischemia/reperfusion injury[1][2][3][4]No data available
Anti-inflammatory Inhibits pro-inflammatory mediatorsNo data available
Mechanism of Action Activates PI3K-AKT pathway[1][2][3][4]; Inhibits JAK-STAT3 pathwayNo data available
Quantitative Data IC₅₀ values and other quantitative measures are available in specific studiesNot applicable

The significant body of research on darutigenol provides a solid foundation for its potential development as a therapeutic agent. However, the complete absence of data for this compound represents a critical gap. Future research should prioritize the biological characterization of this hydroxylated derivative. Such studies would not only illuminate its potential therapeutic value but also provide crucial insights into the structure-activity relationship of this class of diterpenoids. Investigating whether this compound is a metabolite of darutigenol would also be a key area of inquiry.

Experimental Protocols for Darutigenol

For researchers aiming to build upon the existing knowledge of darutigenol, the following are summaries of key experimental protocols that have been previously employed:

Myocardial Infarction and Ischemia/Reperfusion Injury Models
  • Animal Models: Myocardial infarction (MI) is typically induced in mice or rats by permanent ligation of the left anterior descending (LAD) coronary artery. Ischemia/reperfusion (I/R) injury models involve temporary ligation of the LAD artery followed by a period of reperfusion.[1][3]

  • Assessment of Cardiac Function: Echocardiography is commonly used to measure parameters such as ejection fraction and fractional shortening to assess cardiac function post-injury.[1][3]

  • Histological Analysis: Heart tissues are stained with Masson's trichrome to assess the extent of fibrosis and with TUNEL staining to quantify apoptosis.[1][3]

Cell-Based Assays for Cardioprotection
  • Cell Culture: Primary neonatal rat ventricular cardiomyocytes are often used.[1][3]

  • Simulated Ischemia/Reperfusion: Cells are subjected to oxygen-glucose deprivation (OGD) to mimic ischemia, followed by reoxygenation to simulate reperfusion.[1]

  • Cell Viability and Apoptosis Assays: Cell viability is assessed using assays such as MTT or CCK-8. Apoptosis is measured by flow cytometry using Annexin V/PI staining or by TUNEL assay.[1][3]

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFH-DA.[1][3]

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction and Quantification: Protein lysates are prepared from heart tissues or cultured cells, and protein concentration is determined using a BCA assay.

  • Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K-AKT and JAK-STAT3 pathways (e.g., total AKT, phospho-AKT, total STAT3, phospho-STAT3).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by darutigenol.

PI3K_AKT_Pathway Darutigenol Darutigenol PI3K PI3K Darutigenol->PI3K activates AKT AKT PI3K->AKT activates Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition ROS_Reduction ROS Reduction AKT->ROS_Reduction

Figure 1: The PI3K-AKT signaling pathway activated by darutigenol, leading to cardioprotective effects.

JAK_STAT3_Pathway Darutigenol Darutigenol JAK JAK Darutigenol->JAK inhibits STAT3 STAT3 JAK->STAT3 activates Inflammatory_Mediators Pro-inflammatory Mediators STAT3->Inflammatory_Mediators induces transcription of

Figure 2: The JAK-STAT3 signaling pathway inhibited by darutigenol, resulting in anti-inflammatory effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 7-Hydroxydarutigenol and structurally related diterpenoids, focusing on their biological activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Related Diterpenoids

Diterpenoids are a diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. Within this class, the pimarane-type diterpenoids, characterized by a tricyclic carbon skeleton, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, cytotoxic, and cardioprotective effects. This compound, an ent-pimarane diterpenoid, and its close analog, Darutigenol, are found in plants of the Siegesbeckia genus, which have a history of use in traditional medicine. This guide will delve into a comparative analysis of their biological performance, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound and its related diterpenoids is underscored by their varying degrees of cytotoxicity against cancer cell lines and their potent anti-inflammatory properties. The following tables summarize the available quantitative data to facilitate a direct comparison.

Cytotoxicity Data

The cytotoxic activity of diterpenoids is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference
Darutigenol Primary CardiomyocytesNo apparent cytotoxicity up to 80 µM[1][2]
Siegesbeckia A Not ReportedNot Reported[3]
Siegesbeckia B Not ReportedNot Reported[3]
Siegesbeckia F Not ReportedNot Reported[3]
Siegesbeckia H Not ReportedNot Reported[3]
Anti-inflammatory Activity Data

The anti-inflammatory potential of these diterpenoids was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. Overproduction of NO is a hallmark of inflammation.

CompoundCell LineAssayIC50 (µM)Reference
Darutigenol BV2 microgliaNO Production Inhibition>100[3]
Siegesbeckia A BV2 microgliaNO Production Inhibition>100[3]
Siegesbeckia B BV2 microgliaNO Production Inhibition33.07[3]
Siegesbeckia F BV2 microgliaNO Production Inhibition42.39[3]
Siegesbeckia H BV2 microgliaNO Production Inhibition63.26[3]
Siegetalis H RAW264.7 macrophagesNO Production Inhibition17.29[4]
3-O-acetyldarutigenol Not ReportedAChE Inhibition7.02[4]

Signaling Pathways and Experimental Workflows

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of these diterpenoids. A notable finding is the involvement of the PI3K/Akt signaling pathway in the cardioprotective effects of Darutigenol. This pathway is crucial for cell survival and proliferation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes Darutigenol Darutigenol Darutigenol->Akt Enhances Activation

Caption: PI3K/Akt Signaling Pathway Activated by Darutigenol.

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of these compounds using the MTT assay.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of diterpenoids Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 24-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_2->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Darutigenol). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

LPS-Induced Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in cells stimulated with an inflammatory agent like LPS.

Materials:

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • RAW 264.7 or BV2 cell line

  • 96-well plates

  • Sodium nitrite (for standard curve)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV2 cells into a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulating them with LPS (e.g., 1 µg/mL). Include a vehicle control and a positive control for NO inhibition.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, during which a purple azo dye will form in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.

Conclusion

The comparative analysis of this compound and its related pimarane diterpenoids highlights their potential as valuable leads for the development of novel therapeutic agents. While data on this compound itself is limited, the available information on its close analog, Darutigenol, and other structurally similar compounds from the Siegesbeckia genus, reveals promising anti-inflammatory and potentially safe cytotoxic profiles. The elucidation of the PI3K/Akt signaling pathway's involvement in the bioactivity of Darutigenol opens new avenues for mechanistic studies of this class of compounds. Further research, particularly focused on generating specific cytotoxicity data for this compound and expanding the investigation of its mechanism of action, is warranted to fully unlock its therapeutic potential.

References

Navigating the Analytical Landscape for 7-Hydroxydarutigenol: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of any new therapeutic agent is the establishment of robust and reliable analytical methods for its quantification in biological matrices. This guide provides a comparative overview of potential analytical methodologies for 7-Hydroxydarutigenol, a derivative of the diterpenoid darutigenol. Due to a lack of publicly available, direct cross-validation studies for this compound, this document synthesizes expected performance characteristics based on common analytical platforms and data from the closely related compound, darutigenol. This guide is intended for researchers, scientists, and drug development professionals to inform the selection and validation of appropriate analytical techniques.

The two primary analytical techniques suitable for the quantification of small molecules like this compound in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Performance Comparison: HPLC-UV vs. LC-MS/MS

ParameterHPLC-UV (Illustrative)LC-MS/MS (Expected)
Linearity Range 2.6 - 52 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r) 0.9997> 0.999
Limit of Quantification (LOQ) 2.6 µg/mL0.1 ng/mL
Accuracy (% Recovery) 101.7%95 - 105%
Precision (% RSD) 2.0%< 15%
Selectivity ModerateHigh
Matrix Effect Not typically assessedNeeds to be evaluated

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol describes a general procedure for the quantification of this compound in human plasma using LC-MS/MS. This method would require validation according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components, for example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows would be optimized to achieve maximum sensitivity.

Visualizing Analytical Workflows

To better understand the processes involved in bioanalysis and method cross-validation, the following diagrams illustrate the key steps.

Bioanalytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analysis cluster_Data Data Processing SampleCollection Sample Collection (e.g., Plasma) SamplePreparation Sample Preparation (e.g., Protein Precipitation) SampleCollection->SamplePreparation LC_Separation LC Separation SamplePreparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: A typical workflow for the bioanalysis of a drug candidate like this compound using LC-MS/MS.

Cross_Validation_Logic cluster_Validation Cross-Validation Process cluster_Outcome Outcome cluster_Conclusion Conclusion ReferenceMethod Reference Method (Validated) SelectSamples Select Incurred Samples (Spanning Concentration Range) ReferenceMethod->SelectSamples ComparatorMethod Comparator Method (New or Alternative) ComparatorMethod->SelectSamples AnalyzeRef Analyze with Reference Method SelectSamples->AnalyzeRef AnalyzeComp Analyze with Comparator Method SelectSamples->AnalyzeComp CompareResults Statistically Compare Results AnalyzeRef->CompareResults AnalyzeComp->CompareResults AcceptanceCriteria Meet Acceptance Criteria? CompareResults->AcceptanceCriteria MethodsEquivalent Methods are Equivalent AcceptanceCriteria->MethodsEquivalent Yes MethodsNotEquivalent Methods are Not Equivalent (Investigate Discrepancies) AcceptanceCriteria->MethodsNotEquivalent No

Caption: The logical flow of a cross-validation study to ensure equivalency between two analytical methods.[3][4]

Conclusion

While direct comparative data for this compound analytical methods is not yet available in the public domain, this guide provides a framework for selecting and validating a suitable analytical method. An LC-MS/MS method is generally preferred for its high sensitivity and selectivity, which are crucial for pharmacokinetic and toxicokinetic studies where sample volumes are often limited and low concentrations of the analyte are expected.[5] For applications where higher concentrations are anticipated and matrix effects are minimal, a well-validated HPLC-UV method could be a cost-effective alternative. The principles of method validation and cross-validation are essential to ensure the reliability and comparability of data generated across different studies and laboratories.[6]

References

In Vivo Validation of 7-Hydroxydarutigenol Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the novel status of 7-Hydroxydarutigenol, direct in vivo efficacy data is not yet publicly available. This guide provides a framework for evaluating its potential efficacy by comparing it to established Janus kinase (JAK) inhibitors, a likely mechanism of action for this compound, in relevant preclinical models of inflammatory and autoimmune diseases. The following sections detail the in vivo performance of approved JAK inhibitors—Tofacitinib, Baricitinib, and Upadacitinib—in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, respectively. This information serves as a benchmark for the future preclinical validation of this compound.

Comparative Efficacy of JAK Inhibitors in Preclinical Models

The following tables summarize the quantitative efficacy data for Tofacitinib, Baricitinib, and Upadacitinib in their respective disease models.

Table 1: Efficacy of Tofacitinib in a Murine Collagen-Induced Arthritis (CIA) Model

ParameterVehicle ControlTofacitinib (30 mg/kg/day)% Improvementp-value
Arthritis Score (0-12)7 (median)3 (median)57%<0.0001[1]
Paw Thickness (mm)4 (median)3 (median)25%0.02[1]
Synovial Vessel Density (vessels/field)4 (median)2 (median)50%0.03[1]

Table 2: Efficacy of Baricitinib in an Imiquimod-Induced Psoriasis Mouse Model

ParameterVehicle ControlBaricitinib (300 µ g/animal )% Improvementp-value
Ear Thickness (mm)~0.45~0.25~44%<0.05
Psoriasis Area and Severity Index (PASI) ScoreNot ReportedSignificant ReductionNot ReportedNot Reported

Note: Quantitative data for Baricitinib in the imiquimod-induced psoriasis model is less consistently reported in the public literature. The provided data is an approximation based on graphical representations in published studies. A study in patients with moderate to severe psoriasis showed that after 12 weeks of treatment with 8 mg or 10 mg of baricitinib, there was a significant improvement in the incidence and prevention of the condition, with a 75% reduction in the PASI-75 score compared to patients who took a placebo[2].

Table 3: Efficacy of Upadacitinib in a DSS-Induced Colitis Mouse Model

ParameterDSS ControlUpadacitinib (dose not specified)% Improvementp-value
Disease Activity Index (DAI)Not ReportedSignificant ReductionNot ReportedNot Reported
Body Weight LossNot ReportedSignificant ReductionNot ReportedNot Reported
Colon LengthNot ReportedSignificant ImprovementNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
  • Animal Model: Male DBA/1J mice, 8-10 weeks old.

  • Disease Induction:

    • An emulsion is prepared with bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • A booster injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.

  • Treatment:

    • Tofacitinib (or this compound) is administered orally or via subcutaneous osmotic pump infusion. A typical dose for Tofacitinib is 15-30 mg/kg/day, starting from a designated day post-induction (e.g., day 16 or 19) and continuing until the end of the study (e.g., day 35 or 45).

  • Efficacy Evaluation:

    • Clinical Arthritis Score: Paw swelling, erythema, and joint rigidity are scored on a scale of 0-4 for each paw, with a maximum score of 16 per animal. Scoring is performed several times a week.

    • Paw Thickness: Measured using a digital caliper.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.

Imiquimod-Induced Psoriasis in Mice
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Disease Induction:

    • A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) is administered to the shaved back and right ear of the mice for 5-7 consecutive days.

  • Treatment:

    • Baricitinib (or this compound) is typically dissolved in a vehicle like acetone:DMSO (7:1) and applied topically to the affected areas 30 minutes prior to imiquimod application.

  • Efficacy Evaluation:

    • Psoriasis Area and Severity Index (PASI): Skin erythema, scaling, and thickness are scored daily on a scale of 0-4 for each parameter.

    • Ear Thickness: Measured daily using a digital caliper as an indicator of inflammation.

    • Histopathology: Skin biopsies are taken for histological analysis to assess epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.

    • Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Model for Inflammatory Bowel Disease)
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Disease Induction:

    • DSS (36-50 kDa) is dissolved in the drinking water at a concentration of 2-5%.

    • Mice are given the DSS-containing water ad libitum for a period of 5-7 days to induce acute colitis.

  • Treatment:

    • Upadacitinib (or this compound) is typically administered orally once or twice daily, starting concurrently with or prior to DSS administration.

  • Efficacy Evaluation:

    • Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and the presence of blood in the stool. Assessed daily.

    • Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Histopathology: Colonic tissue is collected for histological scoring of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Activity: Measured in colonic tissue as a marker of neutrophil infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by the comparator drugs and a general workflow for in vivo efficacy studies.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway in Inflammation Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene 5. Gene Expression Inhibitor This compound (Proposed Inhibitor) Inhibitor->JAK

Caption: JAK-STAT signaling pathway in inflammatory diseases.

InVivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Validation start Start animal_model Select Animal Model (e.g., CIA, Imiquimod, DSS) start->animal_model disease_induction Induce Disease animal_model->disease_induction randomization Randomize Animals into Treatment Groups disease_induction->randomization treatment Administer Treatment (Vehicle, Comparator, 7-HD) randomization->treatment monitoring Monitor Disease Progression (e.g., Clinical Scores, Weight) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Daily/Weekly data_collection Collect Samples (Blood, Tissue) endpoint->data_collection analysis Analyze Data (Histology, Biomarkers) data_collection->analysis conclusion Draw Conclusions on Efficacy analysis->conclusion

Caption: Workflow for in vivo efficacy validation.

References

A Comparative Analysis of Natural versus Synthetic 7-Hydroxydarutigenol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between sourcing a natural product directly from its biological origin or utilizing a chemically synthesized counterpart is a critical decision. This guide provides a comprehensive comparison of natural and synthetic 7-Hydroxydarutigenol, a diterpenoid of interest for its potential therapeutic properties. While direct comparative studies are limited, this document outlines the key considerations, potential advantages, and disadvantages of each source based on available data and general principles of natural product chemistry.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine.[1][2] As a member of the darutigenol family, it is a subject of interest for its potential biological activities, which may include anti-inflammatory and other therapeutic effects. The complexity of its chemical structure presents both opportunities and challenges for its acquisition and use in research.

Purity and Characterization

A primary concern for researchers is the purity and consistency of the compounds used in their experiments. Commercially available this compound derived from natural sources is typically offered at a high purity of ≥98%.[1][3]

Table 1: Comparison of Key Properties

PropertyNatural this compoundSynthetic this compound (Hypothetical)
Source Siegesbeckia orientalis L.[1][2]Chemical Synthesis
Purity ≥98% (commercially available)[1][3]Potentially >99%
Stereochemistry Specific, naturally occurring enantiomerPotentially a racemic mixture or a specific enantiomer, depending on the synthetic route
Potential Impurities Other related natural products, extraction solventsReagents, catalysts, by-products from synthesis
Scalability Dependent on plant cultivation and extraction yieldsPotentially highly scalable
Consistency Can vary between batches due to environmental factors affecting the source plantHigh batch-to-batch consistency achievable
Cost Can be high due to laborious isolation and purificationPotentially lower at a large scale, but initial synthesis development can be costly

Sourcing and Availability

Natural this compound: The isolation of this compound from its natural source, Siegesbeckia orientalis, involves extraction and purification processes. While this ensures the compound is in its naturally occurring stereochemical form, the yield and purity can be influenced by factors such as the plant's growing conditions, harvest time, and the efficiency of the extraction protocol.

Synthetic this compound: A complete chemical synthesis of this compound has not been prominently reported in the available literature, suggesting that it is a complex undertaking. However, the synthesis of derivatives of the related compound, darutigenol, has been explored.[4] A hypothetical synthetic route would offer the potential for greater control over purity and scalability, and could also be designed to produce specific stereoisomers.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet well-defined in the literature, its structural class suggests potential anti-inflammatory properties. The biological activity of a compound can be influenced by its stereochemistry. Natural this compound will exist as a single enantiomer, whereas a synthetic version could be a racemic mixture unless an asymmetric synthesis is employed. This is a critical consideration for biological assays, as different enantiomers can have distinct pharmacological effects.

Based on the activities of other structurally related diterpenoids and compounds with "7-hydroxy" moieties, it is plausible that this compound could modulate inflammatory pathways. A hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects is presented below.

Hypothetical_Anti_Inflammatory_Pathway_of_7_Hydroxydarutigenol This compound This compound Target_Protein Target Protein (e.g., Kinase, Transcription Factor) This compound->Target_Protein Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) Target_Protein->Signaling_Cascade Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Signaling_Cascade->Inflammatory_Mediators Inhibition Inflammatory_Response Inflammatory Response Inflammatory_Mediators->Inflammatory_Response Reduction

Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental Protocols

To evaluate and compare the efficacy of natural versus a potential synthetic this compound, a series of standardized experimental protocols would be necessary.

1. Purity and Identity Confirmation:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity.

2. In Vitro Anti-inflammatory Assays:

  • Cell Viability Assay (e.g., MTT assay): To determine the cytotoxic concentration of the compound on relevant cell lines (e.g., macrophages like RAW 264.7).

  • Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cytokine Quantification (ELISA): To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with the compound.

  • Western Blot Analysis: To investigate the effect of the compound on the expression of key inflammatory proteins like iNOS and COX-2, and on signaling proteins in pathways like NF-κB and MAPKs.

The workflow for such an in vitro investigation is outlined below.

In_Vitro_Anti_Inflammatory_Assay_Workflow cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Data Analysis Compound This compound (Natural vs. Synthetic) Treatment Treatment with Compound Compound->Treatment Cells Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation Cells->Stimulation Stimulation->Treatment NO_Assay Griess Assay for NO Treatment->NO_Assay ELISA ELISA for Cytokines Treatment->ELISA Western_Blot Western Blot for Proteins Treatment->Western_Blot

Workflow for in vitro anti-inflammatory assays.

Conclusion

The choice between natural and synthetic this compound will depend on the specific needs of the research. Natural this compound offers the advantage of being the biologically relevant stereoisomer, though its supply and batch-to-batch consistency may be variable. A synthetic version, if developed, could provide a more consistent and scalable source, with the potential for analog synthesis to explore structure-activity relationships. For initial biological screening, the natural product is a logical starting point. For later-stage drug development, a robust and scalable synthetic route would be highly desirable. Researchers should carefully consider the factors of purity, stereochemistry, scalability, and cost when selecting their source of this compound.

References

Unveiling the Therapeutic Potential of Darutigenol: A Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

While a comprehensive structure-activity relationship (SAR) guide for 7-Hydroxydarutigenol and its analogs is not yet possible due to a lack of publicly available comparative data, this report summarizes the current understanding of the biological activities of the parent compound, Darutigenol. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of this natural product.

Darutigenol, a diterpenoid compound, has demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and cardioprotective activities. Research has elucidated its mechanisms of action, highlighting its interaction with key signaling pathways. This report details the major findings on Darutigenol's bioactivity and provides an overview of the experimental protocols used in these investigations.

Anti-inflammatory Effects in Rheumatoid Arthritis

Darutigenol has been shown to possess potent anti-inflammatory properties in a mouse model of collagen-induced arthritis, a common preclinical model for rheumatoid arthritis (RA). Studies indicate that Darutigenol effectively suppresses joint inflammation and inhibits cartilage degradation.[1][2][3]

The anti-arthritic effect of Darutigenol is attributed to its ability to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK-STAT3) signaling pathway.[1][2][3] This pathway is a critical mediator of inflammatory responses in RA. Darutigenol treatment has been found to downregulate the expression of key inflammatory mediators and enzymes involved in cartilage destruction, such as matrix metalloproteinase 2 (MMP2) and matrix metalloproteinase 9 (MMP9).[1][3]

Signaling Pathway: Darutigenol's Inhibition of the JAK-STAT3 Pathway in Rheumatoid Arthritis

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binding JAK1_3 JAK1/3 IL-6R->JAK1_3 Activation STAT3 STAT3 JAK1_3->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Darutigenol Darutigenol Darutigenol->JAK1_3 Inhibition Gene_Expression Inflammatory Gene Expression (MMP2, MMP9) pSTAT3_dimer->Gene_Expression Nuclear Translocation & Transcription

Caption: Darutigenol inhibits the IL-6-mediated JAK-STAT3 signaling pathway.

Cardioprotective Effects

In addition to its anti-inflammatory properties, Darutigenol has been identified as a promising agent for the treatment of myocardial infarction and ischemia/reperfusion injury.[4][5] High-throughput screening of natural product libraries revealed that Darutigenol can significantly promote cardiomyocyte survival and proliferation under ischemic conditions.[4][5]

The cardioprotective mechanism of Darutigenol involves the activation of the PI3K/Akt signaling pathway.[4][5][6] This pathway is a well-established regulator of cell survival, proliferation, and apoptosis.[6] By activating this pathway, Darutigenol helps to reduce cardiac fibrosis and apoptosis, thereby improving cardiac function following ischemic injury.[4][5]

Signaling Pathway: Darutigenol's Activation of the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotion Darutigenol Darutigenol Darutigenol->Akt Activation

Caption: Darutigenol promotes cell survival by activating the PI3K/Akt signaling pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the biological activities of Darutigenol.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for human rheumatoid arthritis.[1][4][5][7][8]

  • Induction: Genetically susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[5][8] A booster injection is typically administered 21 days after the initial immunization.[5]

  • Treatment: Darutigenol is administered to the mice, often via intragastric gavage, and the effects are compared to a control group.

  • Assessment: The severity of arthritis is evaluated by monitoring clinical signs such as paw swelling and joint redness. Histopathological analysis of the joints is performed to assess synovial inflammation, cartilage degradation, and bone erosion.[1][3]

Western Blotting for Phosphorylated Akt (p-Akt)

Western blotting is a technique used to detect specific proteins in a sample. To assess the activation of the Akt pathway, the levels of phosphorylated Akt (the active form) are measured relative to the total amount of Akt protein.[9][10][11][12]

  • Sample Preparation: Protein lysates are prepared from cells or tissues of interest.

  • Electrophoresis and Transfer: The proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes p-Akt. A separate membrane or the same membrane after stripping is incubated with an antibody for total Akt as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies. The signal is then visualized and quantified.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of inflammatory cytokines like TNF-α and IL-6 in biological samples.[13][14][15][16][17]

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Incubation: Samples (e.g., serum, cell culture supernatants) are added to the wells, and the cytokine is captured by the antibody.

  • Detection Antibody: A biotinylated detection antibody that also recognizes the cytokine is added.

  • Signal Development: Streptavidin-horseradish peroxidase (HRP) and a substrate are added to produce a colorimetric signal.

  • Quantification: The intensity of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Future Directions

The promising anti-inflammatory and cardioprotective activities of Darutigenol warrant further investigation. To establish a clear structure-activity relationship, future research should focus on the synthesis and biological evaluation of a series of Darutigenol analogs. Such studies would involve systematically modifying the chemical structure of Darutigenol and assessing the impact of these changes on its biological activity. This would provide valuable insights for the rational design of more potent and selective therapeutic agents based on the Darutigenol scaffold.

References

A Comparative Guide to the Biological Activities of Hydroxytyrosol: An Analysis of Anti-inflammatory and Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial inquiries into the independent replication of studies on 7-Hydroxydarutigenol did not yield specific research on this compound. However, a significant body of literature exists for hydroxytyrosol, a structurally related and extensively studied phenolic compound found in olive oil. This guide provides a comprehensive comparison of findings from multiple independent studies on the anti-inflammatory and neuroprotective effects of hydroxytyrosol, serving as a valuable resource for researchers, scientists, and drug development professionals. The data presented herein is aggregated from numerous in vitro, in vivo, and clinical studies, offering insights into the consistency of its reported biological activities.

Hydroxytyrosol has been the subject of numerous investigations for its potential health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][2][3][4] This guide will summarize the quantitative data from key studies, detail common experimental methodologies, and visualize the primary signaling pathways modulated by hydroxytyrosol.

Anti-inflammatory Effects of Hydroxytyrosol

Hydroxytyrosol has been shown to exert anti-inflammatory effects across a variety of experimental models.[1][2][4] Its primary mechanism involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5][6][7] By inhibiting NF-κB activation, hydroxytyrosol can suppress the production of pro-inflammatory cytokines and enzymes.[2][5][6]

Quantitative Data Summary: Anti-inflammatory Studies

Study TypeModel SystemTreatmentKey Quantitative Findings
In VitroHuman Monocytic Cells (THP-1)Lipopolysaccharide (LPS)-induced inflammation>60% reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
In VitroHuman Aortic Endothelial Cells (HAEC)TNF-α-induced inflammationSignificant decrease in inflammation biomarkers.[8]
In VivoMouse model of systemic inflammationPre-treatment with HT (40 and 80 mg/Kg b.w.) followed by LPS injectionDose-dependent decrease in plasma levels of TNF-α.[9]
In VivoDSS-induced colitis in miceOral administration of HTSignificant reduction in the disease activity index and colonic pathology; inhibition of pro-inflammatory cytokine release.[7]
Clinical TrialPre-hypertensive subjectsSupplementation with oleuropein and hydroxytyrosol for 6 weeksSignificant reduction in plasma IL-8 compared to control.[10]
Clinical TrialOverweight subjectsSupplementation with oleuropein and hydroxytyrosol for 12 weeksSignificant decrease in IL-6 levels compared to the control group.[10]
Clinical TrialPatients with gonarthrosis50 mg/day of olive extract (10 mg HT) for 4 weeksSignificant improvement in the Japanese Orthopedic Association score (pain measurement) and visual analog scale score.[11]

Neuroprotective Effects of Hydroxytyrosol

The neuroprotective effects of hydroxytyrosol are largely attributed to its ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[3][12] A primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[13][14][15]

Quantitative Data Summary: Neuroprotective Studies

Study TypeModel SystemTreatmentKey Quantitative Findings
In VitroHuman HepG2 liver cellstert-butyl hydroperoxide-induced damageIncreased expression and activity of glutathione peroxidase, glutathione reductase, and glutathione S-transferase.[14]
In VitroPheochromocytoma Cell Line (PC12)Salsolinol-induced oxidative stressPretreatment with 100 µM hydroxytyrosol for 12 hours resulted in the highest cell viability compared to other antioxidants.[16]
In VivoPiglets with Diquat-induced oxidative stressDietary hydroxytyrosol supplementationIncreased protein expression of p-Nrf2, NQO1, and HO-1 in the colon.[13]
In VivoDiabetic rats2 months of treatment with 1, 5, or 10 mg/kg/day p.o. HTNeuroprotective effect on brain damage in a model of hypoxia-reoxygenation.
In VivoMice with obesity-induced cognitive decline>25 mg/kg/day of HTAlleviated cognitive decline by modulating the expression levels of BDNF and inflammatory markers.[12]

Experimental Protocols

Assessment of Anti-inflammatory Activity

A common in vitro model for assessing anti-inflammatory activity involves the use of cell lines such as human monocytic cells (THP-1) or macrophages (RAW 264.7). Inflammation is typically induced using lipopolysaccharide (LPS). The efficacy of hydroxytyrosol is then quantified by measuring the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using techniques like the Griess assay, ELISA, and quantitative PCR (qPCR).

For in vivo studies, rodent models of inflammation are frequently employed. For instance, colitis can be induced in mice using dextran sodium sulfate (DSS). The severity of the inflammation is assessed through a disease activity index (DAI), histological analysis of colon tissue, and measurement of inflammatory markers in the tissue and serum.

Assessment of Neuroprotective Activity

In vitro neuroprotection assays often utilize neuronal cell lines like PC12 or SH-SY5Y. Oxidative stress, a key component of neurodegeneration, is induced by agents such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2). Cell viability is then measured using assays like the MTS or MTT assay. The activation of signaling pathways like Nrf2 is determined by Western blotting to measure the expression of Nrf2 and its downstream targets (e.g., HO-1, NQO1).

In vivo models of neurodegenerative diseases, such as toxin-induced models of Parkinson's disease in rats (e.g., using 6-OHDA), are used to evaluate the neuroprotective effects of hydroxytyrosol. Behavioral tests are conducted to assess motor function, and immunohistochemistry is used to quantify neuronal loss in specific brain regions.

Signaling Pathways and Experimental Workflow

Hydroxytyrosol's Modulation of the NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Transcription HT Hydroxytyrosol HT->IKK Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 OxidativeStress->Keap1_Nrf2 Induces dissociation HT Hydroxytyrosol HT->Keap1_Nrf2 Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1, GST) ARE->AntioxidantGenes Transcription Experimental_Workflow CellCulture Cell Culture (e.g., Macrophages, Neurons) Treatment Treatment Groups: 1. Control 2. Inducer (e.g., LPS) 3. Inducer + Hydroxytyrosol CellCulture->Treatment Incubation Incubation (Specified time period) Treatment->Incubation DataCollection Data Collection Incubation->DataCollection Viability Cell Viability (MTT/MTS Assay) DataCollection->Viability Biochemical Biochemical Assays (ELISA, Griess Assay) DataCollection->Biochemical Molecular Molecular Analysis (qPCR, Western Blot) DataCollection->Molecular Analysis Data Analysis & Statistical Comparison Viability->Analysis Biochemical->Analysis Molecular->Analysis

References

Assessing the Specificity of 7-Hydroxydarutigenol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of 7-Hydroxydarutigenol's mechanism of action. Due to the limited direct experimental data on this compound, this guide leverages findings from its close structural analog, Darutigenol, to infer its likely signaling pathway. The primary mechanism of action for Darutigenol has been identified as the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and proliferation. This guide will compare the inferred action of this compound with established inhibitors of the PI3K/Akt/mTOR pathway, providing a framework for assessing its specificity and therapeutic potential.

Inferred Mechanism of Action: Activation of the PI3K/Akt Signaling Pathway

Recent studies on Darutigenol, which differs from this compound by a single hydroxyl group, have demonstrated its protective effects in models of myocardial infarction and ischemia/reperfusion injury through the activation of the Akt1 pathway.[1][2][3] This suggests that the core molecular structure shared by both compounds is responsible for this activity. The proposed mechanism involves the binding of the compound to Akt1, a key protein kinase in the PI3K/Akt signaling cascade, leading to its activation.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to various extracellular signals to regulate fundamental cellular processes. Activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinases (PI3Ks). PIP3 then recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, thereby modulating their activity to promote cell survival and inhibit apoptosis.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) p-Akt Akt (Active) Akt->p-Akt Downstream Targets Downstream Targets p-Akt->Downstream Targets Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival\n& Proliferation Promotes

Figure 1: The PI3K/Akt Signaling Pathway.

Comparative Analysis with PI3K/Akt/mTOR Pathway Inhibitors

To assess the specificity of this compound, its inferred mechanism of action is compared against a panel of known inhibitors that target different nodes of the PI3K/Akt/mTOR pathway. This comparison provides a context for understanding its potential selectivity and off-target effects.

Compound/ClassTarget(s)Reported IC50/EC50Potential Specificity
This compound (inferred) Akt1 (activator)Not DeterminedPotentially specific for Akt1 activation, but further studies are required.
Darutigenol Akt1 (activator)10 µM (in vitro cell survival)[1]Demonstrated high binding affinity for Akt1 in molecular docking studies.[2]
Pan-PI3K Inhibitors
BKM120 (Buparlisib)Class I PI3Ks (α, β, δ, γ)~50-150 nM (cell-free)Broad inhibition of PI3K isoforms.
GDC-0941 (Pictilisib)Class I PI3Ks (α, δ > β, γ)~3 nM (PI3Kα)Potent inhibitor of multiple PI3K isoforms.
Dual PI3K/mTOR Inhibitors
BEZ235 (Dactolisib)PI3K (Class I), mTORC1/2~4-7 nM (PI3Kα), ~1.6 nM (mTOR)Broadly targets the pathway at two key nodes.
Akt Inhibitors
MK-2206Akt1/2/3 (allosteric)~8 nM (Akt1), ~12 nM (Akt2)Non-ATP competitive inhibitor of all Akt isoforms.
AZD5363 (Capivasertib)Akt1/2/3 (ATP-competitive)~3 nM (Akt1), ~8 nM (Akt2/3)Potent inhibitor of all Akt isoforms.

Experimental Protocols

To experimentally validate the inferred mechanism of action of this compound and assess its specificity, the following experimental protocols are recommended.

Experimental Workflow for Assessing Akt Activation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_kinase_assay In Vitro Kinase Assay Cell Seeding Seed relevant cell line (e.g., cardiomyocytes, cancer cells) Serum Starvation Serum starve cells to reduce basal Akt phosphorylation Cell Seeding->Serum Starvation Treatment Treat with this compound, Darutigenol (positive control), and PI3K/Akt inhibitors (negative controls) Serum Starvation->Treatment Cell Lysis Lyse cells and collect protein extracts Treatment->Cell Lysis Western Blot Perform Western blot for p-Akt (Ser473/Thr308) and total Akt Cell Lysis->Western Blot Quantification Quantify band intensities to determine relative Akt activation Western Blot->Quantification Assay Setup Set up in vitro kinase assay with recombinant Akt1 and substrate Incubation Incubate with this compound and ATP Assay Setup->Incubation Detection Measure substrate phosphorylation to determine direct effect on Akt1 activity Incubation->Detection

Figure 2: Workflow for Akt activation assessment.
Detailed Protocol: Western Blot for Akt Phosphorylation

This protocol outlines the key steps for detecting the phosphorylation of Akt at Ser473, a marker of its activation, in response to treatment with this compound.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., H9c2 cardiomyocytes or a cancer cell line with known PI3K/Akt pathway activity) in 6-well plates.

    • Once cells reach 70-80% confluency, serum-starve them for 12-24 hours in a serum-free medium to reduce basal levels of Akt phosphorylation.

    • Treat the cells with varying concentrations of this compound, Darutigenol (as a positive control), a known PI3K inhibitor (e.g., LY294002) as a negative control, and a vehicle control (e.g., DMSO) for the desired time period (e.g., 30 minutes to 2 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the ratio of p-Akt to total Akt to determine the relative level of Akt activation for each treatment condition.

Conclusion

While direct evidence for the specific mechanism of action of this compound is still emerging, the available data on its close analog, Darutigenol, strongly suggests a role in activating the PI3K/Akt signaling pathway. This guide provides a framework for researchers to investigate this hypothesis further. By employing the outlined experimental protocols and comparing the activity of this compound with established PI3K/Akt pathway inhibitors, a clearer understanding of its specificity, potency, and therapeutic potential can be achieved. Future studies should focus on direct target identification and comprehensive profiling to fully elucidate the molecular pharmacology of this promising natural product derivative.

References

Comparative Analysis of 7-Hydroxydarutigenol Cytotoxicity: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the cytotoxic properties of 7-Hydroxydarutigenol. To date, no direct comparative studies evaluating its cytotoxic effects against cancerous or non-cancerous cell lines have been published. However, research on its parent compound, Darutigenol, and other structurally related diterpenoids isolated from the same plant source, Herba Siegesbeckiae (Siegesbeckia orientalis), provides some context for its potential biological activities.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the available data on Darutigenol and related compounds, highlighting the current lack of information on this compound's cytotoxicity and underscoring the need for further investigation.

Chemical Structures

This compound is a derivative of Darutigenol, a diterpenoid compound. The structural similarity suggests that their biological activities could be related, although the addition of a hydroxyl group can significantly alter a compound's properties.

Darutigenol:

  • Molecular Formula: C₂₀H₃₄O₃

  • IUPAC Name: (1R)-1-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol

This compound:

  • Molecular Formula: C₂₀H₃₄O₄

  • IUPAC Name: (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol

Comparative Biological Activity

Contrary to the anticipated cytotoxic effects often explored in natural product research, studies on Darutigenol have primarily focused on its cardioprotective properties. Research has shown that Darutigenol can protect cardiomyocytes from ischemic injury and promote their survival and proliferation.[1][2] This effect is attributed to the activation of the AKT1 signaling pathway.[1][2]

A study evaluating the potential toxicity of Darutigenol on primary cardiomyocytes found no apparent cytotoxicity at concentrations up to 80 μM.[2] This finding is significant as it suggests a favorable safety profile in the context of cardiac cells, but it does not provide information about its effects on cancer cells.

While direct cytotoxicity data for this compound is unavailable, extracts from Siegesbeckia orientalis, the plant from which these compounds are derived, have demonstrated cytotoxic effects against various cancer cell lines. For instance, an ethanol extract of Siegesbeckia orientalis showed inhibitory effects on the proliferation of hepatocellular carcinoma cells (Hepa1-6 and HepG2) with IC₅₀ values of 282.4 μg/mL and 344.3 μg/mL, respectively.[3] Another study reported that the ethyl acetate and n-butanol extracts of S. orientalis significantly inhibited the growth of human cervix cancer HeLa cells.[4] These findings suggest that Herba Siegesbeckiae contains compounds with cytotoxic potential, although the specific contributions of Darutigenol or this compound to this activity have not been elucidated.

Data Summary

The following table summarizes the available biological activity data for Darutigenol and related extracts. The absence of data for this compound is noted.

Compound/ExtractCell LineAssayResultCitation
This compound --No data available-
Darutigenol Primary CardiomyocytesCell Viability (CCK-8)No apparent cytotoxicity up to 80 μM[2]
Ethanol Extract of Siegesbeckia orientalis Hepa1-6 (Hepatocellular Carcinoma)Proliferation AssayIC₅₀ = 282.4 μg/mL[3]
Ethanol Extract of Siegesbeckia orientalis HepG2 (Hepatocellular Carcinoma)Proliferation AssayIC₅₀ = 344.3 μg/mL[3]
Ethanol Extract of Siegesbeckia orientalis RL95-2 (Endometrial Cancer)Proliferation AssaySignificant inhibition of proliferation[4]
Ethyl Acetate & n-Butanol Extracts of S. orientalis HeLa (Cervix Cancer)Growth Inhibition AssayMarked inhibition of growth[4]

Experimental Protocols

Cardiomyocyte Viability Assay (for Darutigenol)

The following protocol describes the method used to assess the viability of primary cardiomyocytes upon treatment with Darutigenol.[2]

  • Cell Isolation and Culture:

    • Primary cardiomyocytes were isolated from neonatal mice.

    • After digestion, cells were collected, filtered, and centrifuged.

    • The cell precipitate was resuspended in high-glucose DMEM with 10% FBS and 1% penicillin–streptomycin.

    • Suspended cardiomyocytes were collected and seeded onto pre-treated cell culture plates.

  • Compound Treatment:

    • Primary cardiomyocytes were treated with varying concentrations of Darutigenol (ranging from 0.5 to 160 μM).

  • Viability Assessment (CCK-8 Assay):

    • After a 48-hour incubation period with the compound, 10 μL of CCK-8 solution was added to each well.

    • The cells were incubated for another 1 hour.

    • The absorbance was measured using a microplate reader to determine cell viability.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay Isolation Isolation of Primary Cardiomyocytes Culture Cell Seeding and Culture Isolation->Culture Treatment Incubation with Darutigenol Culture->Treatment CCK8 CCK-8 Assay Treatment->CCK8 Measurement Absorbance Measurement CCK8->Measurement signaling_pathway Darutigenol Darutigenol AKT1 AKT1 Darutigenol->AKT1 Activates CellSurvival Cell Survival & Proliferation AKT1->CellSurvival AKT1->InhibitionNode PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1_2 PDK1/PDK2 PIP3->PDK1_2 PDK1_2->AKT1 Phosphorylates Apoptosis Apoptosis InhibitionNode->Apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.